1-(4-BroMo-3-fluorophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWSAITPPCBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628540 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304445-49-6 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 1-(4-Bromo-3-fluorophenyl)ethanone
CAS Number: 304445-49-6
A Comprehensive Guide for Researchers and Drug Development Professionals
Executive Summary
1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts distinct chemical properties that make it a valuable intermediate in the development of complex molecules. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The presence of ortho-fluorine and para-bromine substituents makes this compound a versatile scaffold for introducing further chemical diversity, particularly in the synthesis of kinase inhibitors and other biologically active agents.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are fundamental to its application in chemical synthesis. This section summarizes its key quantitative data.
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents, facilitating its use in a wide range of reaction conditions.[1]
| Property | Value | Reference(s) |
| CAS Number | 304445-49-6 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 263.3 °C at 760 mmHg | |
| Density | 1.535 g/cm³ | |
| Flash Point | 113 °C | |
| Synonyms | 4-Bromo-3-fluoroacetophenone, 4'-Bromo-3'-fluoroacetophenone | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound. While comprehensive experimental data is not widely published, predicted proton NMR data provides insight into its chemical structure.
| Spectrum Type | Data (Predicted) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 7.89-7.84 (m, 2H), 7.71 (dd, 1H, J=8.30, 1.87 Hz), 2.57 (s, 3H) |
Synthesis and Reactivity
This compound is a key intermediate whose reactivity is exploited in the synthesis of more complex molecules. A common reaction involves the further halogenation at the alpha-position of the ketone, demonstrating the reactivity of the acetyl group.
Experimental Protocol: α-Bromination
The following protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, using this compound as the starting material. This reaction highlights the utility of the title compound as a precursor.
Reaction Scheme:
Procedure:
-
A mixture of this compound (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared in a suitable reaction flask.[2]
-
The reaction mixture is stirred for 12 hours at a temperature of 60°C.[2]
-
After 12 hours, the mixture is allowed to cool to room temperature.
-
The cooled mixture is filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the final product as a yellow solid (600 mg, 44% yield).[2]
Applications in Drug Discovery and Development
The unique arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of pharmaceutical compounds. Its phenyl ring can be further functionalized, and the ketone group provides a handle for building more complex molecular architectures. This scaffold is particularly relevant in the development of kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Aromatic ketones are common precursors in the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. For instance, related structures are utilized in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in cancer and fibrosis.[3]
BRD4 acts as a "reader" of acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[3] Inhibiting BRD4 prevents this interaction, leading to the downregulation of oncogenic gene expression and subsequent induction of apoptosis in cancer cells.
The diagram below illustrates the general mechanism of BRD4 and the therapeutic intervention point for inhibitors derived from precursors like this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Further exploration of its synthetic utility is likely to uncover new pathways to complex, biologically active molecules, reinforcing its value to the research and pharmaceutical communities.
References
Technical Guide: Physical Properties of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in various synthetic applications, particularly in medicinal chemistry and materials science.[1] This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for their determination, and a logical workflow for a common synthetic transformation.
Core Physical Properties
This compound, identified by the CAS Number 304445-49-6, is an organic compound featuring a ketone functional group and a substituted aromatic ring.[1] The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties, including enhanced reactivity.[1] The compound typically presents as a colorless to pale yellow liquid or solid, contingent on its purity and ambient conditions.[1]
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 304445-49-6 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆BrFO | --INVALID-LINK-- |
| Molecular Weight | 217.04 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Density | 1.535 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 263.3 °C at 760 mmHg | --INVALID-LINK-- |
| Flashing Point | 113 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK-- |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For this compound, which can exist as a solid, the following capillary method is employed.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
-
A second, fresh sample is then heated, with the rate slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid droplet appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
Solubility Determination
Understanding the solubility profile of a compound is essential for its application in synthesis and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane) in portions.
-
After each addition, the mixture is vigorously agitated.
-
The compound is classified as soluble if it completely dissolves. Observations on partial solubility are also recorded.
Procedure for Quantitative Solubility:
-
A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
The undissolved solid is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining dissolved solid is determined.
-
Solubility is then expressed in terms of grams of solute per 100 mL of solvent.
Synthetic Workflow: Bromination
This compound serves as a precursor in various organic syntheses. A common reaction is the α-bromination to form 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone. The logical workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
References
An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts distinct reactivity and makes it a valuable precursor for the synthesis of a wide range of complex molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound consists of an acetophenone core substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring.
Systematic Name: this compound CAS Number: 304445-49-6[2] Molecular Formula: C₈H₆BrFO[2] Molecular Weight: 217.04 g/mol [3]
The presence of the electron-withdrawing fluorine and bromine atoms influences the electronic properties of the aromatic ring and the reactivity of the ketone group.[2] This substitution pattern makes the compound amenable to various chemical transformations, particularly cross-coupling reactions.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Boiling Point | 263.3 °C at 760 mmHg | [4] |
| Density | 1.535 g/cm³ | [4] |
| Flash Point | 113 °C | [4] |
| Solubility | Soluble in organic solvents | [2] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the methyl protons of the acetyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.89-7.84 | m | 2H | Aromatic protons | [4] |
| 7.71 | dd (J = 8.30, 1.87 Hz) | 1H | Aromatic proton | [4] |
| 2.57 | s | 3H | -COCH₃ | [4] |
¹³C NMR and IR Spectroscopy
While specific experimental ¹³C NMR and IR spectra for this compound are not widely published, data for structurally related compounds such as 2-bromo-1-(4-fluorophenyl)ethanone can provide an indication of the expected spectral features. For instance, the ¹³C NMR spectrum of 2-bromo-1-(4-fluorophenyl)ethanone shows a carbonyl carbon signal around 189.8 ppm and signals for the aromatic carbons influenced by the fluorine substituent.[5] The IR spectrum of such compounds typically displays a strong absorption band for the carbonyl group (C=O) stretching vibration.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with Friedel-Crafts acylation being a prominent method.
Experimental Protocol: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene
A plausible synthetic route involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[6][7][8][9]
Reaction Scheme:
Synthesis of this compound.
Detailed Methodology:
-
To a stirred solution of 1-bromo-2-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at a controlled temperature (typically 0 °C).
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Reactivity and Applications in Organic Synthesis
The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12]
Reaction Scheme:
Suzuki-Miyaura coupling of the target molecule.
Experimental Protocol:
-
In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine.[13][14][15][16]
Reaction Scheme:
Buchwald-Hartwig amination of the target molecule.
Experimental Protocol:
-
Combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an oven-dried flask under an inert atmosphere.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
Upon completion, cool the reaction, quench it, and extract the product.
-
Purify the product by column chromatography.
Role in Drug Discovery and Development
Halogenated aromatic ketones are crucial intermediates in the synthesis of numerous biologically active compounds. The structural motif present in this compound is found in various kinase inhibitors, which are a significant class of therapeutic agents, particularly in oncology.[17][18]
Precursor to Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[18][19] Small molecule inhibitors targeting components of this pathway, such as ERK1/2, are of great interest in cancer therapy.[19][20] The 4-bromo-3-fluorophenyl moiety can serve as a key pharmacophore in the design of such inhibitors. The synthesis of these inhibitors often involves the initial elaboration of precursors like this compound through cross-coupling reactions to introduce further molecular complexity and tune the biological activity.
Signaling Pathway and Drug Action:
ERK signaling pathway and inhibitor action.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features allow for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in building the complex molecular architectures of modern drug candidates. This technical guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Bromo-3-fluorophenyl)ethanone (CAS No. 304445-49-6). This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Core Compound Data
Molecular Structure and Weight
The molecular formula for this compound is C₈H₆BrFO.[1][2] The molecular weight of this compound has been calculated and is supported by supplier documentation.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [3] |
| CAS Number | 304445-49-6 | [1] |
| Physical State | Colorless to pale yellow liquid or solid | [1][2] |
| Boiling Point | 263.3 °C at 760 mmHg | [3][4] |
| Density | 1.535 g/cm³ | [3][4] |
| Melting Point | Not reported (A similar isomer, 1-(3-Bromo-4-fluorophenyl)ethanone, has a melting point of 57 °C) | [5][6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry methodologies. Below is a representative synthetic workflow.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known method for the synthesis of 3-fluoro-4-bromo-acetophenone.
-
Amine Hydrolysis: To a closed reaction vessel equipped with stirring and cooling, add 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride and 400 parts by mass of dichloromethane. While maintaining the temperature at 18-24°C, slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride under stirring. Continue the reaction for 16-18 hours.
-
Extraction and Concentration: Add 280-300 parts by mass of deionized water to the reaction mixture for extraction. Separate the organic layer and concentrate it under vacuum to obtain solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.
-
Nucleophilic Substitution: Add the obtained intermediate to a closed reaction vessel with 400-450 parts by mass of tetrahydrofuran. Cool the mixture to 0-5°C and slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride, ensuring the internal temperature does not exceed 24°C. Continue the reaction for 2.5-3.5 hours.
-
Separation and Purification: Add 180-220 parts by mass of deionized water for extraction. Separate the oil layer and perform a second extraction with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water. The resulting organic phase is concentrated under vacuum to yield the product.
-
Drying: Dry the solid product for 12-14 hours.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample on the ATR crystal of an FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups (e.g., C=O stretch for the ketone, C-Br, C-F, and aromatic C-H stretches).
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., using an ESI or GC-MS interface).
-
Acquire the mass spectrum and identify the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
-
Predicted and Expected Spectral Data
While a full set of experimental spectra is not publicly available, the following data has been predicted and can be expected based on the analysis of similar compounds.
| Technique | Predicted/Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89-7.84 (m, 2H), 7.71 (dd, J=8.30, 1.87 Hz, 1H), 2.57 (s, 3H)[3][4] |
| ¹³C NMR | Expected peaks for carbonyl carbon (~190-200 ppm), aromatic carbons (110-160 ppm), and methyl carbon (~25-30 ppm). |
| IR Spectroscopy | Characteristic peaks expected for C=O (ketone) stretch (~1680-1700 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of bromine ([M]⁺ and [M+2]⁺) at m/z ≈ 216 and 218. |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromo and fluoro substituents provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.
Role as a Kinase Inhibitor Intermediate
This compound and its derivatives have been utilized in the development of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway .[7][8][][10] This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7][] Inhibitors of kinases within this cascade, such as ERK1/2, are of significant interest in oncology.
Use in the Synthesis of TRPV1 Antagonists
Derivatives of this compound have also been explored in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is an ion channel involved in pain signaling, making its antagonists potential analgesic agents.[11][12]
This technical guide serves as a foundational resource for researchers and developers working with this compound. The provided data and protocols can aid in the synthesis, characterization, and strategic application of this versatile chemical intermediate in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 304445-49-6: this compound [cymitquimica.com]
- 3. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathway for 1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Introduction
This compound is an aromatic ketone that serves as a crucial building block in medicinal chemistry. Its substituted phenyl ring allows for diverse functionalization, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The most direct and widely utilized method for its preparation is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is most efficiently achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, 1-bromo-2-fluorobenzene is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene. The directing effects of the bromo and fluoro substituents guide the acylation to the para position relative to the bromine atom, yielding the desired product.
Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.
Materials:
-
1-Bromo-2-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Reactants: A solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C. Following this addition, 1-bromo-2-fluorobenzene (1.0 equivalent) is added dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | Starting Material |
| Acetyl chloride | C₂H₃ClO | 78.50 | Acylating Agent |
| Aluminum chloride | AlCl₃ | 133.34 | Catalyst |
| This compound | C₈H₆BrFO | 217.04 | Product |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 7.89-7.84 (m, 2H), 7.71 (dd, J=8.30, 1.87 Hz, 1H), 2.57 (s, 3H)[1] |
| Boiling Point | 263.3 °C at 760 mmHg[1] |
| Flash Point | 113 °C[1] |
Note: Experimental data should be acquired for product confirmation.
Mandatory Visualization
The following diagram illustrates the logical workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Alternative Synthesis Pathway
An alternative, multi-step synthesis route starts from 3-fluoro-4-bromo-acetyl chloride. This pathway involves an initial amine hydrolysis, followed by a nucleophilic substitution reaction with a Grignard reagent, such as methylmagnesium chloride.[2]
The key steps include:
-
Amine Hydrolysis: 3-fluoro-4-bromo-acetyl chloride is reacted with dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylamide (Weinreb amide).[2]
-
Nucleophilic Substitution: The resulting Weinreb amide is then treated with methylmagnesium chloride. The Grignard reagent adds to the amide, and upon acidic work-up, yields this compound.[2]
This method, while longer, can be advantageous in certain contexts, particularly for substrate scope and control of reactivity.
Conclusion
The Friedel-Crafts acylation of 1-bromo-2-fluorobenzene remains the most practical and efficient method for the synthesis of this compound on a laboratory scale. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important chemical intermediate. The provided experimental protocol, coupled with the quantitative data and workflow visualization, serves as a comprehensive resource for the preparation and characterization of this compound. It is recommended that all experimental work be conducted by trained professionals in a well-equipped chemical laboratory, adhering to all necessary safety precautions.
References
Spectroscopic Analysis of 1-(4-Bromo-3-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. This document is intended to serve as a comprehensive resource, offering available spectral data, detailed experimental protocols for spectroscopic analysis, and a logical workflow for data acquisition and interpretation.
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89-7.84 | m | - | 2H, Aromatic |
| 7.71 | dd | 8.30, 1.87 | 1H, Aromatic |
| 2.57 | s | - | 3H, -CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz Data Source: iChemical[1]
Note: Experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not currently available in publicly accessible databases. The following sections provide standardized protocols for acquiring this data.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of scans: 16-32, to achieve a good signal-to-noise ratio.
-
Spectral width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample is preferred for ¹³C NMR due to its lower natural abundance. Use 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Instrument Setup:
-
Follow the same initial setup steps as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Spectral width: Typically 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction as with the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Place a small, representative sample of the compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).
Protocol (Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Injector: Set the injector temperature to a value that ensures vaporization without decomposition (e.g., 250 °C).
-
GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature ramp is used to elute the compound from the column (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: Typically around 230 °C.
-
Mass Range: Scan a mass-to-charge (m/z) range that will encompass the expected molecular ion and fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak will show the molecular ion (M⁺) and the characteristic fragmentation pattern. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.
-
Logical Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the data from different techniques are integrated for complete structural elucidation.
Caption: Logical workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide on the Solubility of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-3-fluorophenyl)ethanone, a compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility profile based on its structural analogues, provides a detailed experimental protocol for accurate solubility determination, and presents a relevant synthetic pathway.
Physicochemical Properties
This compound, with the CAS number 304445-49-6, is an organic compound featuring a ketone functional group on a substituted aromatic ring.[1] The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical properties, including its reactivity and solubility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 263.3 °C at 760 mmHg | [3] |
| Density | 1.535 g/cm³ | [3] |
| Flash Point | 113 °C | [3] |
Solubility Profile
Based on its chemical structure, this compound is expected to be poorly soluble in aqueous solutions and soluble in various organic solvents. The aromatic ring and the halogen substituents contribute to its non-polar character, leading to low solubility in polar solvents like water.[4] Conversely, it is expected to be soluble in non-polar or weakly polar organic solvents.[1][4]
Table 2: Predicted Solubility of this compound in Common Solvents at 25°C
| Solvent | Type | Predicted Solubility |
| Water | Polar Protic | Insoluble / Very Low |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
Note: The solubility values in this table are predicted based on the behavior of structurally similar compounds and general principles of solubility. Experimental verification is required for precise quantitative data.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of poorly soluble compounds.[5]
Protocol: Equilibrium Solubility Determination using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
2. Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
Logical Relationship: Synthetic Pathway
While no specific signaling pathways involving this compound are readily available, its role as a synthetic intermediate is well-established. The following diagram illustrates a logical workflow for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a related compound, starting from this compound.
Caption: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. 4-Bromo-3-fluoroacetophenone, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(4-bromo-3-fluorophenyl)ethanone (CAS No. 304445-49-6), a versatile ketone building block in medicinal chemistry and materials science.[1] Adherence to rigorous safety protocols is paramount when working with this halogenated aromatic compound to mitigate potential risks.
Chemical and Physical Properties
This compound is a substituted aromatic ketone.[1] Its physical and chemical characteristics are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 304445-49-6 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₈H₆BrFO | [1][2][3][5][6][7][8] |
| Molecular Weight | 217.04 g/mol | [2][5][6] |
| Appearance | White to off-white or pale yellow solid or crystalline powder.[1][2] | [1][2] |
| Boiling Point | 263.3 °C at 760 mmHg | [3][4] |
| Density | 1.535 g/cm³ | [3][4] |
| Flash Point | 113 °C | [3] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like N,N-Dimethylformamide, methanol, and sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[1][2] | [1][2] |
Hazard Identification and Safety Precautions
Sources indicate that this compound is harmful if swallowed and causes skin and eye irritation.[9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Handling and Storage
General Handling:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
While specific experimental protocols for every application of this compound are extensive, this section provides detailed methodologies for common laboratory procedures involving this and structurally similar compounds.
General Protocol for Handling Air-Sensitive Reagents
Given that many organometallic reactions involving ketones can be air-sensitive, the following protocol is recommended.[10][11][12][13]
Materials:
-
Schlenk flask or other suitable oven-dried glassware
-
Septum
-
Nitrogen or Argon source
-
Syringes and needles
-
Cannula (double-tipped needle)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas. A slight positive pressure of the inert gas should be maintained throughout the experiment.
-
Reagent Transfer: Use a syringe or cannula to transfer air-sensitive reagents to the reaction vessel containing this compound.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Work-up: Quench the reaction and perform the work-up under an inert atmosphere until the air-sensitive components have been neutralized.
Protocol for Claisen-Schmidt Condensation to Synthesize Chalcones
This compound can be a precursor for the synthesis of chalcones, which are known for their diverse biological activities. The following is a general protocol for the Claisen-Schmidt condensation.[14][15][16][17]
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Base Addition: Slowly add the aqueous NaOH or KOH solution to the stirred mixture.
-
Reaction: Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Precipitation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Potential Biological Significance and Research Applications
While specific signaling pathways for this compound are not yet elucidated, the broader class of substituted acetophenones and their derivatives, such as chalcones, have garnered significant interest in drug discovery.
Neuroprotective Effects: Several studies have highlighted the neuroprotective properties of acetophenone derivatives.[18][19][20][21][22] For instance, some benzylideneacetophenones have shown to inhibit glutamate-induced neurotoxicity and suppress inflammatory responses in microglia.[18] These effects are often mediated through pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[18] Given its structure, this compound serves as a valuable starting material for synthesizing libraries of compounds to be screened for neuroprotective activities.
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[23][24][25][26][27] Certain acetophenone derivatives have been identified as inhibitors of GSK-3β.[23][24] The synthesis of novel derivatives from this compound could lead to the discovery of new and more potent GSK-3β inhibitors.
The logical relationship for its application in drug discovery is outlined below.
Disposal
Halogenated organic compounds should be disposed of as hazardous waste.[28] Collect waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste. Follow all local and institutional regulations for chemical waste disposal.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]
- 4. 4'-Bromo-3'-fluoroacetophenone | CAS#:304445-49-6 | Chemsrc [chemsrc.com]
- 5. fishersci.be [fishersci.be]
- 6. 304445-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6 [matrix-fine-chemicals.com]
- 8. Absolute Chiral [absolutechiral.com]
- 9. 304445-49-6 Cas No. | 4’-Bromo-3’-fluoroacetophenone | Apollo [store.apolloscientific.co.uk]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effect of benzylideneacetophenone derivative on the MPTP model of neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. egrove.olemiss.edu [egrove.olemiss.edu]
- 28. 304445-49-6 | 4'-Bromo-3'-fluoroacetophenone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone
This technical guide provides a comprehensive overview of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity.
Chemical Identity and Synonyms
This compound is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and an acetyl group. This combination of functional groups makes it a versatile building block in organic synthesis.
For clarity and comprehensive reference, a list of its common synonyms and identification numbers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonym(s) | 4'-Bromo-3'-fluoroacetophenone |
| 3-Fluoro-4-bromoacetophenone | |
| 4-Bromo-3-fluoroacetophenone | |
| Ethanone, 1-(4-bromo-3-fluorophenyl)- | |
| 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
| CAS Number | 304445-49-6 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 263.3 °C at 760 mmHg | [2] |
| Density | 1.535 g/cm³ | [2] |
| Flash Point | 113 °C | [2] |
| Storage Temperature | Room Temperature | [1] |
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of bromine and fluorine atoms on the phenyl ring provides specific electronic properties and opportunities for further chemical modifications, such as cross-coupling reactions.[3]
This compound is a valuable precursor for the synthesis of more complex molecules, including chalcones and carbazoles, which are classes of compounds investigated for a wide range of therapeutic applications.[4] Its utility as a building block in drug discovery underscores its importance for research and development in the pharmaceutical industry.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from 3-fluoro-4-bromo-acetyl chloride.[3]
Step 1: Amine Hydrolysis
-
In a closed reaction vessel equipped with stirring and cooling capabilities, combine 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride and 400 parts by mass of dichloromethane.
-
Slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride while maintaining the internal temperature at 18-24°C with continuous stirring.
-
Allow the reaction to proceed for 16-18 hours to obtain the reaction mixture.
Step 2: Extraction and Concentration
-
To the reaction mixture, add 280-300 parts by mass of deionized water for extraction.
-
Separate the oil layer and concentrate it under vacuum to yield solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.
Step 3: Nucleophilic Substitution
-
In a separate closed reaction vessel with stirring and cooling, add the 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine obtained in the previous step and 400-450 parts by mass of tetrahydrofuran.
-
Cool the mixture to 0-5°C and slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride. Ensure the internal temperature does not exceed 24°C during the addition.
-
Continue the reaction for 2.5-3.5 hours at a temperature not exceeding 24°C.
Step 4: Separation and Purification
-
Add 180-220 parts by mass of deionized water to the reaction mixture for extraction.
-
Separate the oil layer and perform a second extraction with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water.
-
Concentrate the resulting organic phase under vacuum to obtain solid this compound.
Step 5: Drying
-
Dry the solid product for 12-14 hours to yield the final this compound.
Alpha-Bromination of this compound
This protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a derivative with further synthetic potential.
Reaction Conditions:
-
Reactants: this compound (1 g, 4.6 mmol), Copper(II) bromide (2.1 g, 9.7 mmol)
-
Solvent: Ethyl acetate (50 mL)
-
Temperature: 60°C
-
Reaction Time: 12 hours
Procedure:
-
In a suitable reaction vessel, combine this compound and copper(II) bromide in ethyl acetate.
-
Stir the mixture at 60°C for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (yield: 44%).[2]
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(4-Bromo-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and electronic properties that make it a valuable precursor for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its significant applications, particularly as an intermediate in the development of kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
This compound, also known as 3-fluoro-4-bromo-acetophenone, is an organic compound with the chemical formula C₈H₆BrFO.[1] It typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[1] This compound is soluble in common organic solvents, which facilitates its use in a variety of synthetic transformations.[1] The presence of both bromine and fluorine substituents influences the molecule's electronic properties and provides multiple sites for further functionalization.[1]
| Property | Value | Reference |
| CAS Number | 304445-49-6 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 263.3 °C at 760 mmHg | [2] |
| Density | 1.535 g/cm³ | [2] |
| Flashing Point | 113 °C | [2] |
| SMILES | CC(=O)c1ccc(Br)c(F)c1 | [1] |
| InChI | InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a prominent route. A plausible and effective method involves the reaction of a suitable starting material with an acetylating agent in the presence of a Lewis acid catalyst.
Synthesis of this compound
A practical synthesis of this compound can be carried out starting from 3-fluoro-4-bromo-acetyl chloride.[3] The process involves the formation of an intermediate which then undergoes nucleophilic substitution.
Experimental Protocol: [3]
-
Amine Hydrolysis: In a closed reaction vessel equipped with stirring and cooling, 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride are dissolved in 400 parts by mass of dichloromethane.
-
While maintaining the temperature at 18-24°C, 41-55 parts by mass of dimethylhydroxylamine hydrochloride are slowly added with continuous stirring.
-
The reaction is allowed to proceed for 16-18 hours.
-
Extraction and Concentration: Upon completion, 280-300 parts by mass of deionized water are added for extraction. The organic layer is separated and concentrated under vacuum to yield solid 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine.
-
Nucleophilic Substitution: The resulting solid is dissolved in 400-450 parts by mass of tetrahydrofuran in a separate reaction vessel and cooled to 0-5°C.
-
220-240 parts by mass of a 3mol/L solution of methylmagnesium chloride are slowly added, ensuring the internal temperature does not exceed 24°C. The reaction is continued for 2.5-3.5 hours.
-
Purification: The reaction mixture is then subjected to extraction with 180-220 parts by mass of deionized water. The separated oil layer is further extracted with 280-310 parts by mass of ethyl acetate and 260-280 parts by mass of deionized water.
-
The organic phase is concentrated under vacuum to yield solid this compound.
-
Drying: The final product is dried for 12-14 hours.
Further Functionalization: Bromination
This compound can be further functionalized, for example, through bromination of the alpha-carbon of the ketone.
Experimental Protocol: [4]
-
A mixture of this compound (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared.
-
The mixture is stirred for 12 hours at 60°C.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is concentrated, and the residue is purified by chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.
-
This process yields 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid (600 mg, 44% yield).
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active compounds. The bromo- and fluoro-substituted phenyl ring is a common feature in many kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Kinase inhibitors are a class of targeted therapy drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. The dysregulation of kinase signaling pathways is a hallmark of many cancers.[5]
Derivatives of this compound can be utilized in the synthesis of inhibitors targeting key kinases in cancer progression, such as Aurora Kinase B and BCR-ABL.[6][7]
-
Aurora Kinase B (AURKB): This serine/threonine kinase plays a crucial role in cell cycle regulation, and its overexpression is common in various human cancers.[6]
-
BCR-ABL: This fusion protein is a tyrosine kinase that is characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia.[7][8]
The synthesis of these inhibitors often involves modifying the acetyl group and utilizing the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity and tailor the molecule for specific kinase targets.
Illustrative Signaling Pathway: BCR-ABL and Downstream Signaling
The BCR-ABL oncoprotein drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival. Inhibitors derived from precursors like this compound can block the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined chemical properties and reactivity make it an ideal starting material for the development of targeted therapeutics, such as kinase inhibitors. The synthetic protocols outlined in this guide, along with an understanding of its role in accessing biologically active compounds, provide a solid foundation for researchers and drug development professionals working to create novel and effective treatments for diseases like cancer.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. – Kinase Inhibitors as Anticancer Drugs | Oncohema Key [oncohemakey.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-fluorophenyl)ethanone is a valuable starting material in medicinal chemistry and drug discovery.[1] Its substituted phenyl ring, featuring both bromine and fluorine atoms, offers multiple reaction sites for the synthesis of a diverse range of derivatives. The presence of the bromine atom allows for various cross-coupling reactions, while the ketone functionality can be further modified to introduce additional complexity. This document provides detailed protocols for the synthesis of key derivatives from this compound, including α-bromination, Suzuki and Buchwald-Hartwig cross-coupling reactions, and the synthesis of 1,4-benzothiazine derivatives. These derivatives are of significant interest in the development of novel therapeutic agents, including kinase inhibitors.
Application Notes
The derivatives of this compound are important precursors for a variety of biologically active molecules. The fluorinated phenyl ring is a common motif in many pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
Key Applications:
-
Kinase Inhibitors: The core structure can be elaborated to target various kinases, which are critical in cell signaling pathways. For instance, derivatives of similar quinazoline compounds have been investigated as Aurora Kinase B (AURKB) inhibitors, a promising target in oncology.[2] Overexpression of AURKB is a hallmark of many aggressive cancers, and its inhibition can disrupt the cell cycle, leading to tumor growth inhibition.[2]
-
1,4-Benzothiazine Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
-
Neurological and Cardiovascular Agents: The versatile scaffold can be adapted to synthesize compounds with potential applications in treating neurological and cardiovascular diseases.
Experimental Protocols
α-Bromination of this compound
This initial step is crucial for the subsequent synthesis of heterocyclic derivatives like 1,4-benzothiazines.
Reaction:
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate, add copper(II) bromide (2.1 eq).
-
Stir the mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone.
| Reactant | Molecular Weight | Equivalents | Purity | Yield | Reference |
| This compound | 217.03 g/mol | 1.0 | >98% | - | N/A |
| Copper(II) Bromide | 223.35 g/mol | 2.1 | >99% | - | N/A |
| Product | Molecular Weight | - | - | ~44% | N/A |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 295.93 g/mol | - | >95% | ~44% | N/A |
Suzuki Cross-Coupling Reaction
The Suzuki coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the bromine position.[6][7]
Reaction:
Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Example | Molecular Weight | Equivalents | Purity | Yield | Reference |
| This compound | - | 217.03 g/mol | 1.0 | >98% | - | N/A |
| Arylboronic acid | Phenylboronic acid | 121.93 g/mol | 1.2 | >98% | - | N/A |
| Palladium Catalyst | Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 | >98% | - | N/A |
| Base | K₂CO₃ | 138.21 g/mol | 2.0 | >99% | - | N/A |
| Product | Example | Molecular Weight | - | - | Typical Yields | - |
| 1-(4-Aryl-3-fluorophenyl)ethanone | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethanone | 214.24 g/mol | - | >95% | 70-90% | [6][7] |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of various aniline derivatives.[8]
Reaction:
Protocol:
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add this compound (1.0 eq) to the tube.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Add the desired amine (1.2 eq) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
| Reactant/Reagent | Example | Molecular Weight | Equivalents | Purity | Yield | Reference |
| This compound | - | 217.03 g/mol | 1.0 | >98% | - | N/A |
| Amine | Morpholine | 87.12 g/mol | 1.2 | >99% | - | N/A |
| Palladium Catalyst | Pd₂(dba)₃ | 915.72 g/mol | 0.02 | >98% | - | N/A |
| Ligand | Xantphos | 578.68 g/mol | 0.04 | >98% | - | N/A |
| Base | NaOtBu | 96.10 g/mol | 1.4 | >98% | - | N/A |
| Product | Example | Molecular Weight | - | - | Typical Yields | - |
| 1-(3-Fluoro-4-morpholinophenyl)ethanone | - | 223.24 g/mol | - | >95% | 60-85% | [8][10] |
Synthesis of 1,4-Benzothiazine Derivatives
This protocol utilizes the α-brominated intermediate to construct the 1,4-benzothiazine heterocyclic system.[11]
Reaction:
Protocol:
-
In a round-bottom flask, dissolve 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) and 2-aminothiophenol (1.0 eq) in a solvent like diethyl ether.
-
Add a base, such as triethylamine (1.1 eq).
-
Reflux the reaction mixture at 75-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight | Equivalents | Purity | Yield | Reference |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 295.93 g/mol | 1.0 | >95% | - | N/A |
| 2-Aminothiophenol | 125.19 g/mol | 1.0 | >98% | - | N/A |
| Triethylamine | 101.19 g/mol | 1.1 | >99% | - | N/A |
| Product | Molecular Weight | - | - | Typical Yields | - |
| 2-(4-Bromo-3-fluorobenzoyl)-2,3-dihydro-1,4-benzothiazine | 340.22 g/mol | - | >95% | 65-85% | [11] |
Visualizations
Caption: Synthetic routes from this compound.
Caption: Potential targeting of the Aurora Kinase B pathway.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(4-Bromo-3-fluorophenyl)ethanone in the Synthesis of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-fluorophenyl)ethanone is a key starting material in the synthesis of a novel series of pyrazolylpiperidine compounds that exhibit potent inhibitory activity against Aurora kinases, particularly Aurora A kinase. These kinases are critical regulators of cell division, and their overexpression is implicated in the pathogenesis of various cancers. Consequently, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of these potent anti-cancer agents.
Synthetic Application: Intermediate in the Synthesis of Pyrazolylpiperidine Aurora Kinase Inhibitors
This compound serves as a crucial building block for the construction of a 3-(4-bromo-3-fluorophenyl)-1H-pyrazole core. This pyrazole intermediate is subsequently elaborated through a series of reactions to yield the final pyrazolylpiperidine-based Aurora kinase inhibitors. The presence of the bromo and fluoro substituents on the phenyl ring allows for further structural modifications and plays a significant role in the binding affinity of the final compounds to the kinase active site.
A key synthetic transformation involves the condensation of this compound with a suitable hydrazine derivative to form the pyrazole ring. This is followed by coupling with a protected piperidine moiety and subsequent derivatization to introduce various functional groups, leading to a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-(4-bromo-3-fluorophenyl)-1H-pyrazol-1-yl)piperidine
This protocol outlines the initial steps to form the key pyrazole intermediate from this compound.
Materials:
-
This compound
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
tert-Butyl piperidin-4-ylcarbamate
-
Hydrazine hydrate
-
Acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-one. A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) is heated at 120°C for 2 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 4-(3-(4-bromo-3-fluorophenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. The crude enaminone from Step 1 is dissolved in acetic acid. tert-Butyl piperidin-4-ylcarbamate hydrochloride (1.2 eq) and hydrazine hydrate (1.5 eq) are added, and the mixture is stirred at 80°C for 4 hours. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel column chromatography to afford the protected pyrazolylpiperidine.
-
Step 3: Synthesis of 4-(3-(4-bromo-3-fluorophenyl)-1H-pyrazol-1-yl)piperidine. The product from Step 2 is dissolved in dichloromethane. Trifluoroacetic acid (5.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound.
Biological Activity: Inhibition of Aurora Kinases
The synthesized pyrazolylpiperidine derivatives from this compound have been evaluated for their inhibitory activity against Aurora A and Aurora B kinases. The quantitative data for representative compounds are summarized in the table below.
| Compound ID | Modification from Core | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | R = H | 15 | 45 |
| 2 | R = Methyl | 8 | 30 |
| 3 | R = Ethyl | 5 | 25 |
| 4 | R = Isopropyl | 12 | 50 |
| 5 | R = Cyclopropyl | 7 | 28 |
Data is representative and compiled from analogous compounds in relevant patents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Aurora kinases in the cell cycle and the general workflow for the synthesis and evaluation of the inhibitors.
Caption: Role of Aurora Kinases in Mitosis and Inhibition.
Caption: Synthesis and Evaluation Workflow.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the successful Suzuki coupling of 1-(4-bromo-3-fluorophenyl)ethanone with various boronic acids. This reaction is a cornerstone in the synthesis of fluorinated biaryl ketones, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.
Introduction to Suzuki Coupling of Fluorinated Aryl Halides
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] When applied to fluorinated aryl halides such as this compound, it provides access to a diverse range of substituted biaryl compounds. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, often leading to improved pharmacokinetic profiles and enhanced biological activity in drug candidates. The Suzuki coupling is tolerant of a wide array of functional groups, making it an ideal reaction for complex molecule synthesis in drug discovery.[2]
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction with this compound is dependent on the careful selection of several key parameters:
-
Catalyst System: A palladium catalyst is essential. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ in combination with a phosphine ligand. For challenging couplings involving electron-rich or sterically hindered substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos may be necessary.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a two-phase system, often consisting of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The presence of water is often crucial for the efficiency of the transmetalation step.
-
Temperature: Reaction temperatures typically range from 80°C to 110°C. Microwave irradiation can also be employed to accelerate the reaction.
Experimental Protocols
Below are representative protocols for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a similar synthesis of fluorinated biphenyl derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the reaction vessel under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).
-
Heat the reaction mixture to 105°C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is a general method that can be adapted for rapid synthesis.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Ethanol/Water mixture (e.g., 4:1)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 135°C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
The following tables summarize representative yields for Suzuki coupling reactions of fluorinated aryl bromides with various arylboronic acids under different conditions. While specific data for this compound is limited in the public domain, the data for analogous substrates provides a strong predictive basis for reaction outcomes.
Table 1: Suzuki Coupling of 1-Bromo-3,4-difluorobenzene with Various Arylboronic Acids
This reaction is a close analog and predictive for the reactivity of this compound.
| Arylboronic Acid | Product | Average Yield (%) |
| 4-(tert-butyl)phenylboronic acid | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | 78 |
| 4-acetylphenylboronic acid | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | 78 |
| 2,5-dimethoxyphenylboronic acid | 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl | 78 |
| 3-nitrophenylboronic acid | 3,4-difluoro-3′-nitro-1,1′-biphenyl | 78 |
| 3-(methylthio)phenylboronic acid | (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | 78 |
Reaction Conditions: Pd(PPh₃)₄ (1.5 mol%), K₃PO₄ (1.5 equiv.), 1,4-dioxane/H₂O (3:1), 105 °C, 8.5 h.[3]
Table 2: Suzuki Coupling of Various Bromo-Pyrazolopyrimidinones with Arylboronic Acids (Microwave Conditions)
This table demonstrates the versatility of Suzuki coupling with various functionalized boronic acids under microwave conditions.
| Bromo-Substrate | Arylboronic Acid | Product | Yield (%) |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-acetylphenylboronic acid | 3-(4-acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 87 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-fluorophenylboronic acid | 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 76 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 3,4-(ethylenedioxy)phenylboronic acid | 3-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
Reaction Conditions: XPhosPdG2 (5 mol%), XPhos (10 mol%), K₂CO₃ (3 equiv.), EtOH/H₂O (4:1), 135 °C, 40 min (microwave).[5]
Applications in Drug Development
Fluorinated biaryl ketones are key structural motifs in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability. A common workflow for the development of such inhibitors is outlined below.
Caption: A generalized workflow for kinase inhibitor drug discovery.
A prominent target for such inhibitors is the p38 MAP kinase, which is implicated in inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the inhibitory action of a kinase inhibitor.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Bromo-3-fluorophenyl)ethanone as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-fluorophenyl)ethanone is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a ketone for further functionalization, a bromine atom that is ideal for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of a diverse range of complex molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds and as a precursor for potent kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 304445-49-6 | [2] |
| Molecular Formula | C₈H₆BrFO | [2] |
| Molecular Weight | 217.04 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 263.3 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents | [1][2] |
Applications in the Synthesis of Heterocyclic Scaffolds
The ketone and aryl bromide functionalities of this compound allow for its participation in a variety of cyclization and cross-coupling reactions to form key heterocyclic cores that are prevalent in many biologically active compounds.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones
The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters.[3] This reaction is fundamental in constructing biaryl scaffolds, which are common motifs in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst (0.02-0.05 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 1-(3-Fluoro-4'-(methoxy)-[1,1'-biphenyl]-4-yl)ethanone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| Phenylboronic acid | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethanone | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-92 |
| 3-Thienylboronic acid | 1-(3-Fluoro-4-(thiophen-3-yl)phenyl)ethanone | Pd(PPh₃)₄ | K₃PO₄ | DMF | 95 | 10 | 75-88 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Workflow for Suzuki-Miyaura Coupling:
Synthesis of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocycles with a wide range of biological activities, including kinase inhibition. This compound can be used in condensation reactions with amidines or their equivalents to construct the pyrimidine ring. A common method involves the reaction with a chalcone intermediate.
Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative
This protocol describes a two-step synthesis of a 2-aminopyrimidine derivative starting from this compound.
Step 1: Chalcone Formation
-
To a solution of this compound (1.0 equiv) and an appropriate aromatic aldehyde (1.0 equiv) in ethanol, add a solution of sodium hydroxide (2.0-3.0 equiv) in water dropwise at 0-5 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to afford the chalcone.
Step 2: Pyrimidine Formation
-
To a solution of the chalcone (1.0 equiv) in ethanol, add guanidine hydrochloride (1.5 equiv) and sodium hydroxide (3.0 equiv).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 2-aminopyrimidine derivative.
Quantitative Data (Representative):
| Aldehyde | Chalcone Intermediate | Pyrimidine Product | Overall Yield (%) |
| 4-Methoxybenzaldehyde | (E)-1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-(4-Bromo-3-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | 60-75 |
| Benzaldehyde | (E)-1-(4-bromo-3-fluorophenyl)-3-phenylprop-2-en-1-one | 4-(4-Bromo-3-fluorophenyl)-6-phenylpyrimidin-2-amine | 55-70 |
Application in the Synthesis of Kinase Inhibitors
The 4-bromo-3-fluorophenyl motif is a key structural feature in several potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine provides a vector for further chemical modification or can be a key interaction point itself within the kinase active site. This building block is particularly relevant for the development of inhibitors targeting the RAS-RAF-MEK-ERK and Aurora kinase signaling pathways, which are frequently dysregulated in cancer.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, are common in many cancers, leading to constitutive pathway activation and uncontrolled cell growth. Inhibitors targeting key kinases in this pathway, such as MEK and ERK, are therefore of significant therapeutic interest.
Synthesis of a MEK Inhibitor Precursor
The following protocol outlines the synthesis of a key intermediate for a class of MEK inhibitors, starting from this compound. This involves an alpha-bromination of the ketone, which can then be used in subsequent reactions to build the final inhibitor scaffold.
Experimental Protocol: α-Bromination of this compound
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.6 mmol) in ethyl acetate (50 mL).[1]
-
Add copper(II) bromide (2.1 g, 9.7 mmol) to the solution.[1]
-
Heat the mixture to 60 °C and stir for 12 hours.[1]
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/petroleum ether) to yield 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone as a yellow solid.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | CuBr₂ | Ethyl Acetate | 60 | 12 | 44 |
Reference for protocol and yield:[1]
Workflow for α-Bromination:
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of diverse and complex molecular architectures. Its utility in constructing key heterocyclic systems and as a foundational element in the design of targeted therapies, such as kinase inhibitors, underscores its importance in modern drug discovery. The protocols and data presented here provide a practical guide for researchers to leverage the synthetic potential of this versatile compound in their own research and development endeavors.
References
- 1. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-bromo-3-fluorophenyl)ethanone, a valuable intermediate in medicinal chemistry and material science.[1] The primary synthetic route detailed is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Introduction
This compound is an aromatic ketone featuring a synthetically versatile substituted phenyl ring. The presence of both bromine and fluorine atoms allows for a variety of subsequent chemical modifications, making it a key building block in the development of novel pharmaceutical agents and functional materials.[1] The most direct and common method for its preparation is the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction.
Reaction Principle: Friedel-Crafts Acylation
The synthesis proceeds via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. In this reaction, an acyl group (acetyl group) is introduced onto the aromatic ring. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, acetyl chloride, by forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.
The regioselectivity of the acylation is directed by the substituents on the benzene ring. Both the fluorine and bromine atoms are ortho-, para-directing groups. However, the acetyl group is introduced predominantly at the position para to the fluorine atom and ortho to the bromine atom. This is due to the combined directing effects and the steric hindrance of the substituents. The resulting product is this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via Friedel-Crafts acylation.
| Parameter | Value |
| Starting Material | 1-Bromo-2-fluorobenzene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-85% |
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-2-fluorobenzene using a Friedel-Crafts acylation reaction.
Materials:
-
1-Bromo-2-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
-
Addition of Acetyl Chloride:
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C.
-
Stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
-
Addition of 1-Bromo-2-fluorobenzene:
-
Dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas may evolve.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pale yellow solid or liquid.[1]
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the Friedel-Crafts acylation and the experimental workflow.
Caption: Friedel-Crafts acylation signaling pathway.
References
Application Notes and Protocols for 1-(4-Bromo-3-fluorophenyl)ethanone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-bromo-3-fluorophenyl)ethanone as a versatile intermediate in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with a summary of relevant quantitative data.
Introduction
This compound is a substituted acetophenone derivative that serves as a critical building block in medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of complex drug molecules.[1][2][3] This intermediate is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors, which play a crucial role in oncology.
Application in the Synthesis of Kinase Inhibitors
The 4-bromo-3-fluorophenyl moiety is a key structural feature in several potent kinase inhibitors. This structural unit can be strategically elaborated through various chemical transformations to construct the final active pharmaceutical ingredient (API). A prominent example is in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[4][5][6][7]
Case Study: Synthesis of an ERK1/2 Inhibitor Analogous to GDC-0994 (Ravoxertinib)
GDC-0994 (Ravoxertinib) is a potent and selective inhibitor of ERK1/2 kinases.[6][7][8] While the commercial synthesis of GDC-0994 utilizes the analogous 1-(4-chloro-3-fluorophenyl)ethanone, the bromo-analog serves as an excellent starting point for the synthesis of structurally similar and potent inhibitors. The bromine atom allows for a wider range of palladium-catalyzed cross-coupling reactions, offering greater synthetic flexibility.
The general synthetic approach involves several key transformations:
-
α-Bromination: Introduction of a bromine atom at the alpha position to the ketone provides a handle for subsequent nucleophilic substitution or further elaboration.
-
Asymmetric Reduction or Dihydroxylation: Creation of a chiral alcohol or diol is a crucial step for achieving the desired stereochemistry in the final drug molecule.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): Formation of carbon-carbon and carbon-nitrogen bonds to build the complex heterocyclic core common in kinase inhibitors.
-
Nucleophilic Substitution: Introduction of key pharmacophoric elements.
Experimental Protocols
Protocol 1: α-Bromination of this compound
This protocol describes the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate for further functionalization.
Reaction Scheme:
Materials:
-
This compound
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
A mixture of this compound (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred for 12 hours at 60°C.[9]
-
The reaction mixture is allowed to cool to room temperature and then filtered to remove insoluble copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired product.[9]
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| This compound | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide, Ethyl acetate | 60°C, 12 h | 44% | [9] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide, such as a derivative of this compound, with a boronic acid.
Reaction Scheme:
Materials:
-
Aryl bromide (e.g., a derivative of this compound) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 2,4-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 120°C (Microwave) | 71% |
Note: This is a representative example; yields will vary depending on the specific substrates.
Visualizations
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth and proliferation. Mutations in this pathway can lead to uncontrolled cell division and cancer. Kinase inhibitors developed from this compound often target components of this pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Synthetic workflow for a kinase inhibitor from the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 304445-49-6: this compound [cymitquimica.com]
- 3. 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6 [matrix-fine-chemicals.com]
- 4. scispace.com [scispace.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 1-(4-Bromo-3-fluorophenyl)ethanone (CAS No. 304445-49-6).[1] The methodologies outlined are essential for identity confirmation, purity assessment, and quality control throughout the research and drug development process. The protocols are based on common analytical techniques and data from closely related analogs, providing a strong framework for the analysis of this compound.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Fluoro-4-bromo-acetophenone, 4-Bromo-3-fluoro-acetophenone |
| CAS Number | 304445-49-6 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantifying it in various sample matrices. A reverse-phase HPLC method is proposed based on established methods for similar halogenated acetophenone derivatives.[2][3]
Experimental Protocol: HPLC
A reverse-phase HPLC method is recommended for the analysis of this relatively non-polar compound.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile |
Note: The use of formic acid in the mobile phase makes this method compatible with mass spectrometry (MS) detection.[2] For methods where MS detection is not required, 0.1% phosphoric acid can be substituted for formic acid.[2]
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of any volatile or semi-volatile impurities.
Experimental Protocol: GC-MS
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| Sample Preparation | Dissolve 1 mg/mL in Dichloromethane |
Expected Mass Spectral Data
Based on the structure, the following characteristic fragments are expected in the EI mass spectrum:
| m/z | Interpretation |
| 216/218 | [M]⁺ molecular ion peak (presence of Br isotope) |
| 201/203 | [M-CH₃]⁺ |
| 173/175 | [M-C₂H₃O]⁺ |
| 157 | [M-Br]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive analytical technique for the structural confirmation of this compound.
Experimental Protocol: NMR
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 10-20 mg/mL |
| Techniques | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts and coupling patterns. Actual experimental values may vary slightly.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic CH |
| ~7.6-7.7 | dd | 1H | Aromatic CH |
| ~2.6 | s | 3H | -COCH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O |
| ~160 (d) | C-F |
| ~135 | Aromatic C |
| ~132 | Aromatic C |
| ~128 (d) | Aromatic C |
| ~118 (d) | Aromatic C |
| ~115 (d) | C-Br |
| ~26 | -CH₃ |
(d) indicates a doublet due to coupling with ¹⁹F.
Logical Flow for NMR Structural Confirmation
Caption: Logical workflow for structural confirmation using NMR techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups in the molecule.
Experimental Protocol: FT-IR
| Parameter | Recommended Conditions |
| Instrument | FT-IR Spectrometer |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1690 | Strong | C=O (ketone) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250-1200 | Strong | C-F stretch |
| ~1050-1000 | Medium | C-Br stretch |
This comprehensive set of analytical protocols provides a robust framework for the quality assessment and characterization of this compound, ensuring its suitability for research and development applications.
References
Scale-Up Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Overview
This compound is a valuable building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation offers a scalable and efficient route. This protocol has been developed to provide a clear and reproducible method for researchers in an industrial or academic setting. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from acetyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene. The fluorine and bromine substituents on the aromatic ring direct the incoming acyl group primarily to the para position relative to the bromine atom, yielding the desired product.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Grade | Supplier |
| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | ≥99% | Commercial Supplier |
| Acetyl Chloride | CH₃COCl | 78.50 | ≥99% | Commercial Supplier |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | ≥99% | Commercial Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial Supplier |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | Commercial Supplier |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Commercial Supplier |
| Celite® | N/A | N/A | Filtration Grade | Commercial Supplier |
Equipment:
-
Three-neck round-bottom flask (appropriate size for scale)
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser with a gas outlet to a scrubber (for HCl gas)
-
Thermometer or thermocouple
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Synthesis Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a reflux condenser connected to a nitrogen/argon inlet and an outlet leading to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
Ensure all glassware is thoroughly dried before use to prevent deactivation of the Lewis acid catalyst.
-
-
Charging of Reagents:
-
Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry to 0-5 °C using an ice bath.
-
-
Addition of Acetyl Chloride:
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled slurry via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.
-
-
Addition of 1-Bromo-2-fluorobenzene:
-
Add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification
-
Quenching the Reaction:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (e.g., 3M HCl solution). This should be done in a large beaker with vigorous stirring to decompose the aluminum chloride complex. A gentle heating for a short period might be necessary to break down aluminum salts.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent. If an emulsion forms, filtration through a pad of Celite® can be effective.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid or semi-solid.
-
Data Presentation
Table 2: Summary of a Representative Scale-Up Synthesis
| Parameter | Value |
| Starting Material | |
| 1-Bromo-2-fluorobenzene | 100 g (0.57 mol) |
| Reagents | |
| Acetyl Chloride | 50 mL (0.71 mol, 1.25 eq) |
| Aluminum Chloride | 91 g (0.68 mol, 1.2 eq) |
| Solvent | |
| Dichloromethane | 500 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product | |
| This compound | |
| Yield | 95 - 110 g (75-87%) |
| Purity (by GC/HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 51-57 °C |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.66 (t, J = 7.8 Hz, 1H), 7.42 (dd, J = 8.4, 1.6 Hz, 1H), 2.61 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 195.8, 159.2 (d, J = 252.5 Hz), 136.2 (d, J = 3.0 Hz), 134.0, 127.3 (d, J = 6.1 Hz), 118.0 (d, J = 23.2 Hz), 111.9 (d, J = 22.2 Hz), 26.5 |
| Mass Spectrometry (EI) | m/z (%): 218/216 (M⁺, 100/98), 203/201 (M⁺-CH₃, 85/83), 122 (M⁺-Br-CH₃, 45) |
Diagrams
Logical Workflow of Synthesis
Caption: Workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time at room temperature. Ensure anhydrous conditions were maintained. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful during phase separations. | |
| Deactivated catalyst | Use fresh, high-purity anhydrous aluminum chloride. | |
| Formation of Isomers | Incorrect reaction conditions | The primary product is expected to be the 4-bromo-3-fluoro isomer. If other isomers are significant, consider lowering the reaction temperature. |
| Emulsion during Work-up | Presence of fine aluminum salt precipitates | Add more water or dilute acid to fully dissolve the salts. Filter the entire mixture through a pad of Celite®. Use gentle inversions instead of vigorous shaking during extraction. Add brine to help break the emulsion. |
| Product is an Oil/Doesn't Solidify | Presence of impurities or residual solvent | Ensure complete removal of the solvent. Purify the product thoroughly by vacuum distillation or column chromatography. |
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined procedures, researchers can reliably produce this important pharmaceutical intermediate in high yield and purity. Adherence to safety precautions is paramount throughout the process.
Application Notes and Protocols: 1-(4-Bromo-3-fluorophenyl)ethanone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Bromo-3-fluorophenyl)ethanone as a key building block in the synthesis of advanced materials. The unique electronic properties conferred by the bromo and fluoro substituents make this compound a valuable precursor for materials with applications in optics and liquid crystals. The primary application detailed herein is the synthesis of chalcone derivatives, which are known to exhibit significant nonlinear optical (NLO) and liquid crystalline properties.
Application: Synthesis of Chalcone-Based Materials
This compound serves as a versatile starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest in materials science due to their extended π-conjugated systems, which can give rise to desirable optical and liquid crystalline properties. The presence of the bromine and fluorine atoms on one of the phenyl rings can be used to tune these properties. Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.
Potential Applications in Materials Science:
-
Nonlinear Optical (NLO) Materials: Chalcones can exhibit large second and third-order NLO responses, making them candidates for applications in optical devices, such as frequency converters and optical switches. The donor-π-acceptor structure of many chalcones is key to this property.
-
Liquid Crystals: The rigid, rod-like structure of many chalcone molecules allows them to form liquid crystalline phases. These materials have widespread applications in display technologies.
-
Fluorescent Probes: The conjugated system of chalcones often results in fluorescent compounds. These can be used as probes in various chemical and biological sensing applications.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of (2E)-1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative from this compound and 4-methoxybenzaldehyde via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxybenzaldehyde in a minimal amount of ethanol.
-
While stirring the solution at room temperature, slowly add a 10% aqueous solution of potassium hydroxide (KOH) dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
Data Presentation
Table 1: Physicochemical Properties of a Structurally Related Chalcone
While specific data for chalcones derived directly from this compound is not abundant in the literature, the properties of a closely related structural isomer, (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provide valuable insight into the expected characteristics.[4][5]
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrFO |
| Molecular Weight | 305.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.0060 (5) Å |
| b | 23.1253 (12) Å |
| c | 13.4933 (9) Å |
| β | 96.344 (6)° |
| Volume | 1242.36 (19) ų |
| Melting Point | 362-366 K |
Table 2: Photophysical Properties of Representative Chalcones
The following table summarizes the photophysical properties of a series of chalcone derivatives, demonstrating the typical range of absorption and emission characteristics for this class of compounds.[1][2][3]
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ, nm) |
| DMSO | 412 - 431 | 512 - 567 | 93 - 139 |
| Methanol | 405 - 425 | 520 - 580 | 115 - 155 |
| PBS | 400 - 420 | 530 - 590 | 130 - 170 |
Visualizations
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Caption: Logical relationship from starting material to applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Bromo-3-fluorophenyl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Q2: I am experiencing very low to no yield in my reaction. What are the potential causes?
A2: Low or no yield in the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene can stem from several factors:
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Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.
-
Deactivated Starting Material: While halogens are deactivating groups, Friedel-Crafts reactions with halobenzenes are possible. However, the presence of any additional, strongly deactivating groups on the aromatic ring would further hinder the reaction.
-
Low Reaction Temperature: While the reaction is typically started at a low temperature to control the initial exothermic reaction, insufficient heating during the reaction can lead to low conversion rates.
Q3: My final product contains significant impurities, including isomeric byproducts. How can I improve the regioselectivity?
A3: The formation of isomers is a common challenge in the acylation of substituted benzenes. In the case of 1-bromo-2-fluorobenzene, the fluorine atom is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. The directing effects of both halogens favor substitution at the 4-position (para to the fluorine and meta to the bromine), leading to the desired product. However, other isomers can form. To improve selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity towards the thermodynamically favored product.
-
Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents, such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene, may improve the desired isomer ratio.
-
Lewis Acid Selection: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, as they may offer different selectivity profiles.
Q4: I am observing the recovery of a significant amount of my starting material, 1-bromo-2-fluorobenzene. What can I do to drive the reaction to completion?
A4: Recovering unreacted starting material indicates an incomplete reaction. To improve the conversion rate:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Increase Reaction Temperature: After the initial addition of reactants at a lower temperature, gradually increasing the temperature and refluxing the reaction mixture can help drive it to completion.
-
Adjust Stoichiometry: Using a slight excess of the acetylating agent and the Lewis acid catalyst can help to consume all of the starting material.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture Contamination: Deactivation of the Lewis acid catalyst. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, dry reactants. |
| Insufficient Catalyst: Complexation of the catalyst with the ketone product. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acetylating agent. A slight excess (e.g., 1.1 to 1.3 equivalents) may be beneficial. | |
| Inadequate Temperature: Reaction is too slow at low temperatures. | Start the reaction at 0°C for controlled addition of reactants, then allow it to warm to room temperature and subsequently heat to reflux to ensure completion. | |
| Formation of Isomers | Kinetic vs. Thermodynamic Control: Reaction conditions favoring the formation of undesired isomers. | Experiment with lower reaction temperatures to favor the thermodynamically more stable para-substituted product. |
| Solvent Effects: The solvent can influence the orientation of the electrophilic attack. | Test different anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) to find the optimal medium for regioselectivity. | |
| Dark/Tarry Reaction Mixture | Side Reactions/Polymerization: Overheating or use of an overly reactive catalyst. | Maintain careful temperature control throughout the reaction. Consider using a milder Lewis acid if excessive side reactions are observed. |
| Impure Starting Materials: Contaminants in the 1-bromo-2-fluorobenzene or acetylating agent. | Purify starting materials by distillation before use. | |
| Difficult Product Purification | Close Boiling Points of Isomers: Isomeric byproducts may be difficult to separate from the desired product. | Utilize fractional distillation under reduced pressure or column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for efficient separation. |
| Residual Catalyst: Aluminum salts remaining in the product after workup. | Perform a thorough aqueous workup, including washing with dilute HCl, water, and brine, to remove all inorganic salts. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene
Materials:
-
1-Bromo-2-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure the entire apparatus is under an inert atmosphere.
-
Reactant Preparation: In the flask, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Addition of Acetylating Agent: To the dropping funnel, add a solution of acetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0°C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, still at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to 0°C and slowly quench it by carefully pouring it over crushed ice and 1M HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound (Illustrative Data)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Acetyl Chloride | DCM | 0 to Reflux | 3 | ~60-75 |
| AlCl₃ | Acetic Anhydride | DCM | 0 to Reflux | 4 | ~55-70 |
| FeCl₃ | Acetyl Chloride | DCE | 25 to Reflux | 5 | ~50-65 |
| ZnCl₂ | Acetyl Chloride | Nitrobenzene | 80 | 6 | ~40-55 |
| AlCl₃ | Acetyl Chloride | CS₂ | 0 to Reflux | 3 | ~65-80 |
Note: The yields presented are typical ranges and can vary based on the precise experimental conditions and scale.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Potential side reactions in the synthesis.
Technical Support Center: Purification of 1-(4-Bromo-3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Bromo-3-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 1-bromo-2-fluorobenzene and acetyl chloride (or acetic anhydride), byproducts from side reactions, and potentially regioisomers depending on the synthetic route.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from impurities.
Q4: My purified product is a pale yellow liquid or solid. Is this normal?
A4: Yes, this compound is typically described as a colorless to pale yellow liquid or solid, depending on its purity and the specific conditions.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the eluent system. Start with a low polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio. |
| Product is Tailing on the Column | The compound may be too polar for the chosen solvent system, or interactions with the silica gel may be too strong. | A small amount of a more polar solvent, like methanol, can be added to the eluent system to reduce tailing. However, use this sparingly as it can affect separation. |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not suitable for dissolving the compound. | Select a different solvent or a solvent mixture. For ketones, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone are often effective. |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent mixture, such as 5-10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A common TLC eluent is 20-30% ethyl acetate in hexanes.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Solvents | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) | >98% | 70-90% | High resolution for complex mixtures. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | Ethanol, Isopropanol, Hexane/Ethyl Acetate | >99% (if successful) | 60-85% | Simple, cost-effective, and can yield very pure product. | Finding a suitable solvent can be challenging; may not be effective for all impurity profiles. |
Visualization
Caption: Decision workflow for selecting a purification technique.
References
Technical Support Center: Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic route for this compound and what are the expected side reactions?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
The primary challenge in this synthesis is controlling the regioselectivity of the acylation reaction. Both the bromine and fluorine substituents on the starting material are ortho-, para-directing groups, which means they will direct the incoming acetyl group to the positions ortho and para relative to themselves. This can lead to the formation of several isomeric side products in addition to the desired product.
Based on the directing effects of the substituents, the following isomers can be expected:
-
Desired Product: this compound
-
Potential Isomeric Byproducts:
-
1-(2-Bromo-3-fluorophenyl)ethanone
-
1-(5-Bromo-2-fluorophenyl)ethanone
-
1-(3-Bromo-4-fluorophenyl)ethanone
-
The formation of these isomers is a key side reaction that needs to be managed for a successful synthesis.
Q2: I am observing a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Low yields in the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene can be attributed to several factors. The following table summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or purify it before use. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required. |
| Deactivated Substrate | Halogenated benzenes are generally deactivated towards electrophilic aromatic substitution compared to benzene. The presence of two deactivating halogen substituents on the starting material, 1-bromo-2-fluorobenzene, can slow down the reaction rate. To overcome this, you may need to use slightly harsher reaction conditions, such as a higher temperature or a longer reaction time. However, be cautious as this may also lead to an increase in side product formation. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then slowly warm it to room temperature or slightly above, while monitoring the progress by TLC. |
| Impure Reagents | The purity of the starting materials (1-bromo-2-fluorobenzene and acetyl chloride/acetic anhydride) and the solvent is crucial. Impurities can interfere with the catalyst and lead to the formation of unwanted byproducts. Use freshly distilled or high-purity reagents and anhydrous solvents. |
Q3: How can I minimize the formation of isomeric byproducts?
Controlling the formation of regioisomers is a significant challenge in this synthesis. The electronic and steric effects of the bromine and fluorine substituents play a crucial role in determining the product distribution. While completely eliminating the formation of isomers is difficult, the following strategies can help to favor the formation of the desired this compound:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and optimizing the stoichiometry may help in improving the selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. Trying different anhydrous solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene might be beneficial.
-
Slow Addition of Reagents: Adding the acylating agent slowly to the mixture of the substrate and Lewis acid at a low temperature can help to control the reaction and minimize side product formation.
Q4: What are the best methods for purifying the final product and removing the isomeric impurities?
The purification of this compound from its isomers can be challenging due to their similar physical properties. The following techniques can be employed:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from the isomeric byproducts. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent or solvent mixture may help to enrich the desired isomer. This method is most effective if the desired product is significantly less soluble than the impurities in the chosen solvent system.
-
Fractional Distillation: If the product and its isomers are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification method.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene
Materials:
-
1-Bromo-2-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler to vent HCl gas). Ensure the entire system is under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Overcoming low reactivity of 1-(4-Bromo-3-fluorophenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of 1-(4-Bromo-3-fluorophenyl)ethanone in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the reactivity of this compound?
A1: The reactivity of this compound is governed by a combination of electronic and steric factors. The fluorine atom and the acetyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate the C-Br bond for certain cross-coupling reactions. The position of these substituents can also create steric hindrance, potentially affecting catalyst-substrate interaction.
Q2: In which common reactions does this compound typically exhibit low reactivity?
A2: Low reactivity is most frequently encountered in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. The electronic nature of the substituted phenyl ring can slow the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
Q3: How does the fluorine atom at the 3-position specifically affect the C-Br bond's reactivity at the 4-position?
A3: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbon atom bonded to the bromine. This can make the oxidative addition of a palladium(0) catalyst more favorable, but it also makes the aryl group more electron-deficient, which can impact subsequent steps in the catalytic cycle like transmetalation and reductive elimination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low to no yield in the Suzuki-Miyaura cross-coupling reaction between this compound and an organoboron reagent.
This is a common issue stemming from the electronic properties of the aryl halide. The following steps provide a systematic approach to optimizing the reaction.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical. The electronic nature of this compound may require a more electron-rich and sterically bulky ligand to facilitate the oxidative addition and subsequent reductive elimination steps.[2][3][4]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 25-40 |
| PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 60-75 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF/H₂O | 90 | 88-96 |
Yields are illustrative and depend on the specific boronic acid partner.
Recommendation: Start with a robust catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands are known to promote the coupling of challenging aryl halides.[2]
Base and Solvent Optimization
The base plays a crucial role in activating the boronic acid for transmetalation.[5] The solvent affects the solubility of reagents and the stability of the catalyst.
Recommendation: Stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. A solvent screen including toluene, dioxane, and 2-MeTHF is recommended.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%) in the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the halide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Poor conversion or side product formation in the Buchwald-Hartwig amination of this compound.
This reaction is sensitive to the choice of ligand, base, and temperature. The electron-deficient nature of the substrate can sometimes lead to side reactions like hydrodehalogenation.
Key Reaction Components: Buchwald-Hartwig Amination
Caption: Interrelationship of key components for a successful Buchwald-Hartwig amination.
Ligand and Base Selection
The combination of ligand and base is paramount for successful amination. Sterically hindered, electron-rich ligands are often required. Strong, non-nucleophilic bases are necessary to deprotonate the amine without competing in the reaction.
Table 2: Comparison of Ligand/Base Systems for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Cs₂CO₃ | Toluene | 110 | 30-50 |
| Xantphos | NaOtBu | Dioxane | 100 | 75-85 |
| tBuXPhos | LHMDS | Toluene | 90 | 88-97 |
| RuPhos | K₃PO₄ | 2-MeTHF | 100 | 85-95 |
Yields are illustrative and depend on the specific amine coupling partner.
Recommendation: For challenging aminations, a strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is recommended.[6] Pair this with a modern biarylphosphine ligand like tBuXPhos or RuPhos for optimal results.
Controlling Side Reactions
A common side reaction is hydrodehalogenation (replacement of Br with H). This can be minimized by:
-
Using a highly active catalyst system: This ensures the rate of C-N coupling is much faster than the rate of hydrodehalogenation.
-
Lowering the reaction temperature: Once an active catalyst system is identified, running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress side reactions.
-
Ensuring an inert atmosphere: Rigorous exclusion of oxygen and moisture is critical to prevent catalyst degradation and side reactions.[7]
Detailed Protocol: Optimized Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., tBuXPhos, 4 mol%) to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M). Finally, add the strong base (e.g., NaOtBu, 1.4 equiv) under a positive pressure of inert gas.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS, checking for both product formation and consumption of the starting halide.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 4. jmcct.com [jmcct.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-fluorophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst Activation: The Pd(0) active species is not being generated effectively from the Pd(II) precatalyst.[1][2] 2. Poor Base Selection: The base may be too weak to promote transmetalation or may have poor solubility in the reaction solvent.[3] 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or deactivated by oxygen.[4][5] 4. Sub-optimal Ligand: The chosen phosphine ligand may not be suitable for this specific electron-deficient substrate.[4][6] | 1. Catalyst & Ligand: Use a pre-formed Pd(0) catalyst or a reliable precatalyst/ligand combination. Buchwald ligands like SPhos or XPhos are often effective for challenging substrates.[3][6] 2. Base Selection: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[3] 3. Reaction Setup: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes.[3][4] Ensure all reagents and solvents are anhydrous and pure. 4. Ligand Screening: Screen different classes of ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][7] |
| Significant Dehalogenation | 1. Reaction Conditions: High temperatures and prolonged reaction times can favor the reduction of the aryl bromide.[8] 2. Base as Hydride Source: Certain bases or impurities can act as hydride donors. 3. Solvent Effects: Protic solvents like alcohols can sometimes be a source of hydrogen. | 1. Temperature & Time: Lower the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to avoid unnecessarily long reaction times. 2. Base Choice: Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. 3. Solvent System: Use anhydrous aprotic solvents like dioxane or toluene.[3] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner.[2][3] 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more opportunity to homocouple. | 1. Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst.[2][4] 2. Optimize Conditions: Use a suitable base (e.g., K₃PO₄) and ligand to accelerate the transmetalation step.[3] |
| Protodeboronation of Boronic Acid | 1. Strong Base and Water: The combination of a strong base and the presence of water can lead to the cleavage of the C-B bond.[3] 2. Unstable Boronic Acid: Some boronic acids, particularly heteroaryl or electron-rich ones, are more prone to this side reaction.[3] | 1. Milder Base: Use a milder base such as K₂CO₃ or KF.[3][7] 2. Boronic Ester: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less susceptible to protodeboronation.[3][9] |
| Reaction Stalls | 1. Catalyst Degradation: The catalyst may have lost activity over the course of the reaction. 2. Incomplete Dissolution: The base or other reagents may not be fully dissolved or suspended, limiting their availability. | 1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Solvent/Mixing: Ensure vigorous stirring. A co-solvent system (e.g., Toluene/H₂O) might improve the solubility of the base.[3] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for coupling with this compound?
A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as XPhos Pd G2/G3 with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3][10] The electron-withdrawing nature of the acetyl and fluoro groups on the aryl bromide generally makes the oxidative addition step favorable.[6][11]
Q2: What is the best base for this reaction, considering the ketone functional group?
Given the presence of a ketone, which can be sensitive to strong bases, milder inorganic bases are recommended.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[3][12] K₃PO₄ is often preferred for sensitive substrates as it is effective in anhydrous conditions and can minimize side reactions.[3]
Q3: Which solvent system should I use?
A common and effective approach is to use an anhydrous, degassed aprotic solvent such as dioxane or toluene.[3] Often, a biphasic system like Dioxane/H₂O or Toluene/H₂O is used to help dissolve the inorganic base, though for base-sensitive substrates, an anhydrous system with a soluble or finely powdered base is preferable.[3]
Q4: The C-F bond is generally stronger than the C-Br bond. Is there a risk of coupling at the fluorine position?
The reactivity of aryl halides in Suzuki coupling follows the order I > Br > OTf >> Cl > F.[6][11] Therefore, the palladium catalyst will selectively undergo oxidative addition into the C-Br bond over the much less reactive C-F bond. Coupling at the fluorine position is highly unlikely under standard Suzuki conditions.
Q5: How can I monitor the progress of my reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting aryl bromide, you can observe the consumption of the starting material and the appearance of a new, typically less polar, product spot. GC-MS can confirm the mass of the desired product and identify any major byproducts like the dehalogenated starting material.[8]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and should be optimized for the specific boronic acid or ester being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the powdered base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-(4-Bromo-3-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in the dark at room temperature. What could be the cause?
A1: While this compound is generally stable under normal temperatures and pressures, gradual degradation can still occur. Several factors could contribute to this:
-
Inherent Instability: Although considered stable, very slow degradation might be inherent to the molecule's structure.
-
Presence of Impurities: Trace impurities from the synthesis process can sometimes catalyze degradation.
-
Inappropriate Storage Container: The container material might be reactive or may not provide a sufficient barrier to air and moisture. It is recommended to store the compound in a tightly closed container made of an inert material.
-
Exposure to Air (Oxidation): Aromatic ketones can be susceptible to slow oxidation.[1]
-
Residual Acidity or Basicity: Traces of acidic or basic residues in the sample or on the container surface can promote hydrolysis or other degradation pathways.
To troubleshoot, consider re-purifying a small amount of the material and monitoring its stability against the bulk sample. Ensure storage is in a tightly sealed, inert container, and consider flushing with an inert gas like nitrogen or argon before sealing.
Q2: My HPLC analysis of a stressed sample of this compound shows multiple new peaks. How can I determine if these are degradation products?
A2: The appearance of new peaks in an HPLC chromatogram after subjecting the sample to stress conditions (e.g., heat, acid, base, light, oxidation) is a strong indication of degradation. To confirm this:
-
Compare with a Control Sample: Always analyze an unstressed (control) sample of this compound using the same HPLC method. The new peaks should be absent or significantly smaller in the control.
-
Mass Balance Analysis: A key aspect of forced degradation studies is mass balance.[2] The total peak area of the drug and all degradation products should ideally be close to the initial peak area of the drug before degradation. A significant deviation may indicate that some degradation products are not being detected by your current HPLC method (e.g., they do not have a chromophore or are volatile).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound and the new peaks. Co-elution of impurities can be identified if the peak is not spectrally pure.
Q3: I am having trouble developing a stability-indicating HPLC method for this compound. The degradation products are co-eluting with the main peak.
A3: Developing a stability-indicating method requires good separation between the parent compound and all potential degradation products.[3] Here are some steps to improve separation:
-
Optimize the Mobile Phase:
-
Organic Modifier: Try different organic solvents like acetonitrile and methanol, or a combination of both. Their different selectivities can significantly impact separation.
-
pH: The pH of the aqueous portion of the mobile phase can affect the retention and peak shape of ionizable compounds. Even for non-ionizable compounds, pH can influence the silica support of the column. Experiment with a pH range (e.g., 3 to 7) using appropriate buffers (e.g., phosphate, acetate).
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the resolution of early-eluting and late-eluting peaks. A shallow gradient around the elution time of your compound of interest can be particularly effective.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can sometimes improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure (an aromatic ketone with halogen substituents), the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis. However, under forcing acidic or basic conditions, reactions involving the acetyl group or potential nucleophilic aromatic substitution of the halogens could occur, although this is less likely.
-
Oxidation: Aromatic ketones can undergo oxidation.[1] The acetyl group could be oxidized, or reactions on the aromatic ring may be initiated, especially in the presence of strong oxidizing agents.
-
Photodegradation: Aromatic ketones are known to be photosensitive.[4] Exposure to UV light can lead to the formation of radical species and subsequent degradation products. Halogenated aromatic compounds can undergo photolytic dehalogenation.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of the acetyl group or other fragmentation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), is recommended to protect it from moisture and atmospheric oxygen.
Q3: Is this compound sensitive to light?
A3: Yes, as an aromatic ketone, it is expected to have some sensitivity to light, particularly UV radiation.[4] Photodegradation is a common pathway for such compounds. Therefore, it is crucial to store it in light-resistant containers (e.g., amber vials) and to minimize exposure to light during handling and experiments.
Q4: How can I quantify the degradation of this compound?
A4: A validated stability-indicating HPLC method is the most common and reliable way to quantify the degradation of this compound.[5] This method should be able to separate the parent compound from its degradation products. The percentage degradation can be calculated by comparing the peak area of the parent compound in a stressed sample to that in an unstressed control sample. The relative amounts of degradation products can also be determined from their peak areas.
Data Presentation
Currently, specific quantitative stability data for this compound is not widely available in the public domain. The following table provides a general overview of the expected stability based on the properties of similar aromatic ketones. Researchers should generate their own data for specific formulations and storage conditions.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely Stable | Minimal degradation expected. |
| Basic Hydrolysis | Likely Stable | Minimal degradation expected. |
| Oxidative (e.g., H₂O₂) | Susceptible | Oxidized derivatives of the acetyl group and/or aromatic ring. |
| Thermal (Dry Heat) | Susceptible at high temp. | Fragmentation products. |
| Photolytic (UV/Vis) | Susceptible | Dehalogenated products, radical-mediated degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, store a solution of the compound (in a suitable solvent) at 70°C for 48 hours. Prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Proposed Starting Conditions)
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization will likely be required.[5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical workflow for troubleshooting poor peak resolution in HPLC analysis.
References
Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and use of 1-(4-Bromo-3-fluorophenyl)ethanone. The information is tailored for professionals in research and drug development.
Troubleshooting Guide: Common Impurities and Experimental Issues
The primary synthesis route to this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst (e.g., aluminum chloride). Impurities can arise from incomplete reactions, side reactions, and the starting materials themselves. The presence of impurities can significantly impact the safety and efficacy of pharmaceutical products.[1][2]
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Table 1: Troubleshooting Common Impurities and Experimental Problems
| Observed Problem | Potential Cause (Impurity) | Analytical Detection Method | Recommended Solution / Prevention |
| Low Purity of Final Product | Unreacted 1-bromo-2-fluorobenzene (Starting Material) | GC-MS, HPLC, NMR | Ensure complete reaction by optimizing reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress by TLC or GC. |
| Residual Acetylating Agent/Acetic Acid | NMR, GC-MS | Use a slight excess of the acetylating agent and ensure complete quenching and washing during work-up. | |
| Presence of Isomeric Impurities | 1-(2-Bromo-3-fluorophenyl)ethanone (ortho-acylation) | HPLC, GC-MS, NMR | Optimize reaction conditions (temperature, catalyst) to favor para-substitution. The fluorine atom is an ortho, para-director, while bromine is also an ortho, para-director, but deactivating. Acylation will predominantly occur at the position para to the fluorine and meta to the bromine. However, the ortho isomer can still form. |
| 1-(5-Bromo-3-fluorophenyl)ethanone (meta-acylation) | HPLC, GC-MS, NMR | This isomer is less likely due to the directing effects of the substituents but can form under certain conditions. Purification by chromatography may be necessary. | |
| Discolored Product (Yellow to Brown) | Residual Lewis Acid Catalyst (e.g., AlCl₃ complexes) | Not directly observed by routine organic analysis. | Thoroughly quench the reaction with an acidic solution (e.g., dilute HCl) and wash the organic layer extensively with water and brine. |
| By-products from side reactions | HPLC, GC-MS | Side-reactions are common in synthesis.[1] Purification via column chromatography or recrystallization is often required. | |
| Inconsistent Reaction Yields | Moisture in reagents or glassware | - | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Friedel-Crafts reactions are highly sensitive to moisture.[3][4] |
| Deactivated starting material | - | Ensure the purity of 1-bromo-2-fluorobenzene. Strongly deactivating impurities can hinder the Friedel-Crafts reaction.[4] | |
| Difficulties in Downstream Reactions | Presence of unreacted starting materials or isomeric impurities | HPLC, GC-MS of the starting material | Use highly pure this compound. Impurities can lead to unwanted side products in subsequent synthetic steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: The most common impurities are typically residual starting materials and positional isomers. These include:
-
1-bromo-2-fluorobenzene: The starting material for the most common synthetic route.
-
Positional Isomers: Such as 1-(2-Bromo-3-fluorophenyl)ethanone and 1-(5-Bromo-3-fluorophenyl)ethanone, which can form during the Friedel-Crafts acylation. The presence and levels of these impurities can vary between suppliers and batches.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the main component and its isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual starting materials and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can help in the identification and quantification of isomers and other impurities if their signals do not overlap significantly with the main component.
Q3: Can isomeric impurities affect my research outcomes?
A3: Yes, absolutely. In drug development, isomeric impurities can have different pharmacological and toxicological profiles.[1] In chemical synthesis, they can lead to the formation of undesired by-products in subsequent steps, complicating purification and reducing the overall yield of your target molecule.
Q4: What is the best way to purify this compound if it contains significant impurities?
A4: The purification method depends on the nature and quantity of the impurities:
-
Recrystallization: Effective for removing small amounts of impurities if the product is a solid and a suitable solvent system can be found.
-
Column Chromatography: The most reliable method for separating isomers and other by-products. A silica gel column with a solvent system like hexane/ethyl acetate is commonly used.
Troubleshooting Workflow for Impurity Analysis
Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.
Experimental Protocols
General Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Note: This is a general protocol and may require optimization for specific impurity profiles and instrumentation.
This technical support guide is intended to provide general guidance. Specific experimental conditions and impurity profiles may vary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: 1-(4-Bromo-3-fluorophenyl)ethanone Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving 1-(4-bromo-3-fluorophenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development.
General Information
This compound is a versatile chemical intermediate often used in medicinal chemistry and material science.[1] Its structure features a ketone group and a halogenated phenyl ring, making it suitable for a variety of reactions, including nucleophilic additions at the carbonyl group and cross-coupling reactions at the carbon-bromine bond.
| Property | Value |
| CAS Number | 304445-49-6[1] |
| Molecular Formula | C₈H₆BrFO[2] |
| Molecular Weight | 217.04 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Synonyms | 4-Bromo-3-fluoroacetophenone, 3-Fluoro-4-bromo-acetophenone[1] |
Reaction I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is showing low to no yield. What are the first things I should check?
A1: Low yields in Suzuki couplings are common and can often be traced to a few key factors. Systematically check the following:
-
Reagent Quality: Boronic acids, especially electron-deficient ones, can degrade over time or undergo protodeboronation (replacement of the boron group with hydrogen).[4] Use fresh, high-purity boronic acid.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4] Oxidation can deactivate the catalyst. Ensure they have been stored correctly under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4] Ensure your reaction flask was properly purged and maintained under an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous, degassed solvents.[4] The purity of your base is also crucial for the reaction's success.
Q2: I see my starting material consumed, but the main product is the debrominated starting material. What is happening?
A2: This indicates that a side reaction, likely protodeboronation of your boronic acid partner, is occurring.[4] This releases a proton that then leads to the hydrodehalogenation of your starting material. To mitigate this, ensure you are using a high-quality boronic acid. Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the reaction.[4]
Q3: The reaction looks black and heterogeneous. Is this normal?
A3: It is common for the reaction mixture to turn black, which often indicates the formation of palladium black (finely divided palladium metal).[5] While some active catalyst may still be present, excessive formation of palladium black suggests catalyst decomposition and can lead to lower yields. This can be caused by impurities (like oxygen) or non-optimal reaction conditions.[5]
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.[6]
Typical Suzuki Coupling Conditions
| Parameter | Typical Range / Reagent | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% loading |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Pd:Ligand ratio typically 1:1 to 1:4[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Boronic Acid | Aryl or Vinyl Boronic Acid/Ester | 1.1-1.5 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Must be thoroughly degassed |
| Temperature | 80-110 °C | Dependent on substrate reactivity |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), the boronic acid partner (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Under positive inert gas pressure, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for an additional 10-15 minutes.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Reaction II: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with an amine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not working. What are common points of failure?
A1: This reaction is highly sensitive to conditions. Key variables include the choice of palladium precatalyst, ligand, base, and solvent.[7] The electron-rich nature of this compound can influence the oxidative addition step.[8]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required, especially for less reactive amines.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is common, but its poor solubility can be an issue.[8] Using other bases like LHMDS or K₃PO₄ might be necessary.
-
Amine Nucleophile: The acidity and nucleophilicity of the amine partner are important. Less nucleophilic amines like anilines may require more forcing conditions or specialized catalyst systems.[7]
Q2: Can I use an aqueous base for this reaction?
A2: Generally, no. The Buchwald-Hartwig amination must be run under strictly anhydrous conditions. Water can poison the catalyst and react with the strong bases typically used, leading to reaction failure.
Typical Buchwald-Hartwig Amination Conditions
| Parameter | Typical Range / Reagent | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% loading is typical[8] |
| Ligand | XPhos, SPhos, Josiphos-type ligands | Bulky, electron-rich ligands are preferred[8] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | 1.2-2.0 equivalents; must be strong and non-nucleophilic |
| Amine | Primary or Secondary Amine | 1.1-1.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed |
| Temperature | 80-110 °C | Reaction temperature may require optimization[8] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (0.025 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (as monitored by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Reaction III: Alpha-Bromination
The acetyl group's α-carbon can be brominated to form 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a useful building block for synthesizing heterocyclic compounds.[9]
Frequently Asked Questions (FAQs)
Q1: My alpha-bromination reaction is giving me a mixture of products, including bromination on the aromatic ring. How can I improve selectivity?
A1: Ring bromination is a common side reaction that occurs via an electrophilic aromatic substitution pathway.[10] To favor radical-mediated alpha-bromination:
-
Use N-Bromosuccinimide (NBS): NBS is a preferred reagent for selective alpha-bromination.[10]
-
Use a Radical Initiator: Add a radical initiator like AIBN or benzoyl peroxide, and initiate with heat or UV light.[10]
-
Solvent Choice: Perform the reaction in a non-polar, anhydrous solvent like carbon tetrachloride or trifluorotoluene to disfavor ionic pathways.[10]
Q2: The reaction with copper(II) bromide is slow and gives a low yield. How can it be improved?
A2: Reactions with CuBr₂ can be slow. Increasing the temperature may help, but be cautious of side reactions. Ensure the CuBr₂ is anhydrous. Using a co-solvent system like ethyl acetate/chloroform can sometimes improve solubility and reaction rates.
Experimental Protocol: Alpha-Bromination with CuBr₂
This protocol is based on a literature procedure for the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone.[11]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq, e.g., 1 g, 4.6 mmol) and copper(II) bromide (2.1 eq, e.g., 2.1 g, 9.7 mmol).[11]
-
Solvent: Add ethyl acetate (e.g., 50 mL).[11]
-
Reaction: Stir the mixture at 60 °C for 12 hours.[11]
-
Workup: Allow the mixture to cool to room temperature and filter to remove copper salts.[11]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (silica, ethyl acetate/petroleum ether) to yield the product.[11] The reported yield for this procedure is 44%.[11]
Key Reaction Pathways Diagram
Caption: Common reaction pathways for this compound.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 304445-49-6 [matrix-fine-chemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1-(4-Bromo-3-fluorophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-(4-Bromo-3-fluorophenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of this compound.
Physical and Chemical Properties
This compound is an organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[1] It is soluble in various organic solvents, a characteristic that is central to its purification by recrystallization.[1]
| Property | Value | Source |
| CAS Number | 304445-49-6 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 263.3 °C at 760 mmHg | [2] |
| Density | 1.535 g/cm³ | [2] |
Experimental Protocol: Recrystallization of this compound
Due to the lack of specific quantitative solubility data in the literature, a preliminary solvent screening is a critical first step in developing an effective recrystallization protocol.
Part 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
Procedure:
-
Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of pure crystals upon cooling.
Part 2: Recrystallization Procedure
Objective: To purify crude this compound using the selected solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent in small increments.- If a large amount of solvent is required, consider a different solvent in which the compound is more soluble at high temperatures. |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not saturated.- The compound is very soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- If crystals still do not form, a different solvent or a mixed solvent system may be necessary. |
| Oiling out (compound separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- The compound is too impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling solvent.- Consider purifying the compound by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow more time for cooling in the ice bath. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Use activated charcoal during the recrystallization process.- Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent must be determined experimentally through solvent screening. Based on the structure (an aromatic ketone), good starting points for single solvents include ethanol, methanol, or isopropanol. Mixed solvent systems such as ethanol/water or toluene/hexane may also be effective.
Q2: My compound is a liquid at room temperature. Can I still purify it by recrystallization?
A2: If the crude material is a liquid, it may be due to impurities depressing the melting point. It is possible that the pure compound is a solid at room temperature. If the pure compound is indeed a liquid at room temperature, recrystallization is not a suitable purification method. In that case, techniques such as distillation or column chromatography should be considered.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you use the minimum amount of hot solvent necessary to dissolve the compound. Also, allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation. You can also try to recover a second crop of crystals from the mother liquor.
Q4: What should I do if my compound "oils out"?
A4: "Oiling out" is a common issue. Try reheating the solution to redissolve the oil, add a bit more solvent, and then allow it to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire setup to cool to room temperature can be effective.
Q5: How do I know if my recrystallized product is pure?
A5: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR or chromatography methods like HPLC or GC can provide more definitive purity data.
Visualizing the Process
Recrystallization Workflow
References
Technical Support Center: Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the expected major by-products in this synthesis?
A2: The primary by-products are typically positional isomers formed due to the directing effects of the bromo and fluoro substituents on the aromatic ring. The most common isomeric by-products are 1-(2-bromo-3-fluorophenyl)ethanone and 1-(4-bromo-2-fluorophenyl)ethanone. Additionally, poly-acylated products may form under certain conditions.[3]
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors in a Friedel-Crafts acylation. The starting material, 1-bromo-2-fluorobenzene, is an electron-deficient (deactivated) aromatic ring, which makes it less reactive towards electrophilic aromatic substitution. Inadequate catalyst activity, moisture contamination, or non-optimal reaction temperature and time can also contribute to reduced yields.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are they?
A4: The multiple spots likely correspond to the desired product, unreacted starting material, and various isomeric by-products. The relative positions of the spots will depend on the polarity of the compounds and the solvent system used. It is also possible to have di-acylated by-products, which would likely be more polar.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to hydration. 2. Deactivated aromatic substrate. 3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored anhydrous Lewis acid. 2. Consider using a more reactive acylating agent or a stronger Lewis acid. Increase the reaction temperature cautiously. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of Multiple Isomers | The directing effects of the bromo and fluoro groups lead to substitution at different positions on the aromatic ring. | Optimize the reaction conditions. Lowering the reaction temperature may improve regioselectivity. Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer. |
| Product is an Oily Residue, Not a Solid | Presence of impurities, such as isomeric by-products or residual solvent, can lower the melting point and prevent crystallization. | Purify the crude product using column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
| Difficulty in Isolating the Product during Workup | The ketone product forms a complex with the Lewis acid catalyst, which needs to be hydrolyzed.[1] | During the aqueous workup, pour the reaction mixture slowly onto crushed ice with vigorous stirring to decompose the aluminum chloride-ketone complex. Ensure the aqueous layer is acidic to facilitate the decomposition. |
By-product Analysis Data
The following table summarizes the potential major products and by-products in the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
| Compound | Structure | Expected Position of Acetyl Group | Notes on Formation |
| This compound | CC(=O)c1ccc(Br)c(F)c1 | para to Bromo, meta to Fluoro | Desired product. Formation is directed by the para-directing effect of the bromine and the meta-directing effect of the fluorine. |
| 1-(2-Bromo-3-fluorophenyl)ethanone | CC(=O)c1c(Br)ccc(F)c1 | ortho to Bromo, meta to Fluoro | Isomeric by-product. Steric hindrance from the bromine atom may reduce its formation.[3] |
| 1-(4-Bromo-2-fluorophenyl)ethanone | CC(=O)c1cc(F)c(Br)cc1 | para to Bromo, ortho to Fluoro | Isomeric by-product. The ortho-directing effect of fluorine can lead to this isomer. |
| Di-acylated Product | CC(=O)c1c(C(=O)C)c(F)c(Br)cc1 | Varies | Can form if the reaction conditions are too harsh or if an excess of the acylating agent is used. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide: 1-(4-Bromo-3-fluorophenyl)ethanone vs. 1-(4-bromophenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Aryl ketones, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules. This guide provides a detailed, objective comparison of two such key intermediates: 1-(4-Bromo-3-fluorophenyl)ethanone and 1-(4-bromophenyl)ethanone. The inclusion of a fluorine atom in the former imparts distinct physicochemical and reactive properties, which can be strategically exploited in medicinal chemistry. This document presents a summary of their properties, comparative reactivity, and relevant experimental protocols, supported by available data.
Physicochemical and Spectral Properties: A Tabulated Comparison
The introduction of a fluorine atom ortho to the bromine in this compound significantly influences its electronic properties, which is reflected in its spectral data. Below is a comparative summary of the key physicochemical and spectral properties of the two compounds.
| Property | This compound | 1-(4-bromophenyl)ethanone |
| Molecular Formula | C₈H₆BrFO[1][2] | C₈H₇BrO[3] |
| Molecular Weight | 217.03 g/mol [1][2] | 199.04 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1][2] | White to off-white solid |
| Melting Point | 57 °C | 49-51 °C |
| Boiling Point | 263.3 °C at 760 mmHg[1] | 255-256 °C at 760 mmHg |
| Solubility | Soluble in organic solvents[1][2] | Soluble in organic solvents |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.89-7.84 (m, 2H), 7.71 (dd, J=8.30, 1.87 Hz, 1H), 2.57 (s, 3H)[4] | δ 7.85 (d, J=8.5 Hz, 2H), 7.69 (d, J=8.5 Hz, 2H), 2.59 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: ~195 (C=O), ~160 (C-F, d, ¹JCF), ~135 (C-Br), aromatic carbons, ~26 (CH₃) | δ 196.8, 137.1, 131.9, 129.9, 128.4, 26.6 |
Reactivity Comparison: The Influence of Fluorine
The presence of the electron-withdrawing fluorine atom in this compound has a profound impact on the reactivity of the aromatic ring and the carbonyl group compared to its non-fluorinated counterpart.
1. Electrophilicity of the Carbonyl Group: The fluorine atom's inductive effect enhances the electrophilic character of the carbonyl carbon in this compound, potentially leading to faster rates in nucleophilic addition reactions at the carbonyl group.
2. Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the fluorine and the acetyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[5][6][7][8] The fluorine atom, being ortho to the bromine, further enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. This can be advantageous for introducing a variety of nucleophiles at this position.
3. Palladium-Catalyzed Cross-Coupling Reactions: Both compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the bromine atom.[9][10][11] However, the electronic perturbation by the fluorine atom in this compound can influence the reaction kinetics and the stability of the organopalladium intermediates.
Experimental Protocols
Detailed experimental protocols for key transformations are provided below to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound or 1-(4-bromophenyl)ethanone (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol mixture, 4:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and palladium catalyst.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Carbonyl Group
This protocol outlines a general procedure for the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.
Materials:
-
This compound or 1-(4-bromophenyl)ethanone (1.0 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve the aryl ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of acetone or dilute hydrochloric acid at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
Biological Activity of Derivatives
Both this compound and 1-(4-bromophenyl)ethanone serve as precursors to a multitude of derivatives with diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of the resulting molecules.
-
Derivatives of 1-(4-bromophenyl)ethanone: Have been explored for their potential as antimicrobial and anticancer agents. For instance, thiazole derivatives of 4-bromoacetophenone have shown promising activity against various bacterial and fungal strains, as well as against human breast cancer cell lines.
-
Derivatives of this compound: The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates. While specific biological activity data for derivatives of this compound are less prevalent in the literature, the known impact of fluorine in medicinal chemistry suggests that its derivatives are promising candidates for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. Substituted acetophenones, in general, have been investigated for a wide range of biological activities, including antifungal, herbicidal, and nematicidal properties.[16][17][18]
Signaling Pathway Visualization
The derivatives of these acetophenones can potentially modulate various signaling pathways implicated in disease. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature substituted aromatic scaffolds. The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for inhibitors derived from these starting materials.
Conclusion
Both this compound and 1-(4-bromophenyl)ethanone are valuable starting materials for the synthesis of complex organic molecules. The choice between them will depend on the specific synthetic strategy and the desired properties of the final product. The presence of the fluorine atom in this compound offers opportunities for fine-tuning the electronic and biological properties of its derivatives, making it a particularly interesting building block for modern drug discovery programs. The provided experimental protocols and comparative data aim to assist researchers in making informed decisions for their synthetic and medicinal chemistry projects.
References
- 1. This compound, CAS No. 304445-49-6 - iChemical [ichemical.com]
- 2. CAS 304445-49-6: this compound [cymitquimica.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The routes discussed are Friedel-Crafts acylation and a multi-step Grignard-based synthesis. This document presents a detailed analysis of each method, including experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard-Based Synthesis |
| Starting Material | 1-Bromo-2-fluorobenzene | 4-Bromo-3-fluorotoluene |
| Key Intermediates | Acylium ion | 4-Bromo-3-fluorobenzaldehyde, 1-(4-Bromo-3-fluorophenyl)ethanol |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate | Potentially Higher |
| Regioselectivity | Potentially challenging, may produce isomeric mixtures | High |
| Scalability | Generally good | Good |
| Reagent Toxicity | Lewis acids (e.g., AlCl₃) can be hazardous | Grignard reagents are moisture-sensitive and pyrophoric |
Route 1: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene
The Friedel-Crafts acylation offers a direct, one-step approach to this compound from commercially available 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol
A representative procedure for the Friedel-Crafts acetylation of a similar substrate, bromobenzene, is as follows.[1][2] The adaptation of this protocol for 1-bromo-2-fluorobenzene would require careful optimization to ensure the desired regioselectivity.
Materials:
-
1-Bromo-2-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylium ion complex, add 1-bromo-2-fluorobenzene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.
Discussion of Regioselectivity
The directing effects of both the bromo and fluoro substituents on the aromatic ring play a crucial role in determining the isomeric distribution of the product. Both fluorine and bromine are ortho, para-directing groups. However, fluorine is a weakly activating group, while bromine is a weakly deactivating group. The acetyl group will preferentially add to the positions most activated by the substituents. In the case of 1-bromo-2-fluorobenzene, the primary positions for electrophilic attack are ortho and para to the fluorine atom. This would lead to the formation of 1-(2-bromo-3-fluorophenyl)ethanone and this compound. Achieving high selectivity for the desired 4-bromo-3-fluoro isomer can be challenging and may require careful control of reaction conditions.
Visualization of the Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.
Route 2: Grignard-Based Synthesis
A multi-step approach utilizing a Grignard reagent offers a more controlled and potentially higher-yielding synthesis of this compound. This route typically begins with the synthesis of a suitable benzaldehyde intermediate, followed by a Grignard reaction and subsequent oxidation.
Step 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde
The synthesis of the key intermediate, 4-bromo-3-fluorobenzaldehyde, can be achieved from 4-bromo-3-fluorotoluene.
Experimental Protocol for the Synthesis of 4-Bromo-3-fluorotoluene:
A reported synthesis of 4-bromo-3-fluorotoluene involves a multi-step sequence starting from o-nitro-p-toluidine.[3] The key steps include a diazo reaction, a Sandmeyer reaction for bromination, reduction of the nitro group, and a Schiemann reaction to introduce the fluorine. The overall yield for this sequence is reported to be around 33.9%.[3]
Experimental Protocol for the Oxidation of 4-Bromo-3-fluorotoluene to 4-Bromo-3-fluorobenzaldehyde:
While a specific high-yield protocol for the direct oxidation of 4-bromo-3-fluorotoluene to the corresponding aldehyde was not found in the initial search, standard oxidation methods using reagents like chromium trioxide or potassium permanganate could be employed, though optimization would be necessary.
Step 2: Grignard Reaction with 4-Bromo-3-fluorobenzaldehyde
The aldehyde is then reacted with a methyl Grignard reagent, such as methylmagnesium bromide, to form the secondary alcohol, 1-(4-bromo-3-fluorophenyl)ethanol.
Experimental Protocol:
-
Prepare a solution of 4-bromo-3-fluorobenzaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF).
-
To a separate flask containing magnesium turnings, add a small amount of methyl bromide in anhydrous ether to initiate the Grignard reagent formation.
-
Once the reaction begins, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
-
Cool the Grignard reagent to 0 °C and slowly add the solution of 4-bromo-3-fluorobenzaldehyde.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Removal of the solvent under reduced pressure yields the crude 1-(4-bromo-3-fluorophenyl)ethanol.
Step 3: Oxidation of 1-(4-Bromo-3-fluorophenyl)ethanol
The final step is the oxidation of the secondary alcohol to the desired ketone, this compound.
Experimental Protocol: A variety of oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. A general procedure using PCC is as follows:
-
To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, add a solution of 1-(4-bromo-3-fluorophenyl)ethanol in dichloromethane.
-
Stir the mixture at room temperature for several hours until the oxidation is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography.
Visualization of the Grignard-Based Synthesis Pathway
Caption: Grignard-based synthesis of this compound.
Conclusion
Both the Friedel-Crafts acylation and the Grignard-based synthesis present viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources.
The Friedel-Crafts acylation offers a more direct and potentially quicker route. However, the key challenge lies in controlling the regioselectivity to favor the formation of the desired isomer. This may necessitate significant optimization of reaction conditions and could lead to lower isolated yields of the target compound due to the formation of byproducts.
The Grignard-based synthesis , while longer and involving more steps, provides greater control over the molecular architecture, leading to high regioselectivity. This route is likely to result in a higher overall yield of the pure desired product, which can be a critical factor in multi-step syntheses where material loss at each stage is a concern. The handling of moisture-sensitive Grignard reagents requires careful experimental technique.
For researchers prioritizing a straightforward, single-step synthesis and who are prepared to address the challenges of isomeric separation, the Friedel-Crafts acylation may be a suitable option. Conversely, for applications demanding high purity and a more predictable outcome, the Grignard-based synthesis, despite its additional steps, is the recommended approach. Further investigation into specific catalysts and reaction conditions for the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene could enhance its attractiveness as a synthetic route.
References
The Potential Biological Activities of 1-(4-Bromo-3-fluorophenyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(4-bromo-3-fluorophenyl)ethanone is a synthetic intermediate with a unique substitution pattern on its phenyl ring, making it an attractive starting point for the synthesis of novel bioactive molecules.[1] The presence of a reactive ketone group, along with bromine and fluorine atoms, allows for diverse chemical modifications, paving the way for the development of a wide array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the potential biological activities of derivatives that can be synthesized from this compound, drawing on experimental data from structurally related compounds.
Potential Derivative Classes and Their Biological Activities
Based on the reactivity of the parent compound, several classes of derivatives can be synthesized, each with a distinct profile of potential biological activity. The primary routes for modification involve reactions at the ketone group and substitution of the bromine atom.
1. Chalcones: Formed through the Claisen-Schmidt condensation of the ethanone with various aromatic aldehydes, chalcones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
2. Schiff Bases and Thiosemicarbazones: Condensation of the ketone with primary amines yields Schiff bases, while reaction with thiosemicarbazide produces thiosemicarbazones. Both classes are widely investigated for their potent antibacterial, antifungal, and antitumor properties.[2]
3. 1,3,4-Thiadiazole Derivatives: These heterocyclic compounds, which can be synthesized from thiosemicarbazide precursors, have shown promise as anticancer agents, potentially acting as aromatase inhibitors.[3][4][5]
4. Indazole Derivatives: The synthesis of indazole-containing molecules represents another avenue for developing new therapeutic agents, particularly those with antibacterial properties targeting filamentous temperature-sensitive protein Z (FtsZ).[6]
Comparative Biological Activity Data
The following tables summarize the biological activities of various derivatives that are structurally related to those that could be synthesized from this compound. This data provides a benchmark for the potential efficacy of novel derivatives.
Table 1: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | Compound A2 | MCF-7 (Breast Cancer) | 52.35 | [3] |
| Compound A3 | MCF-7 (Breast Cancer) | 54.81 | [3] | |
| Compound B1 | MCF-7 (Breast Cancer) | 53.9 | [3] | |
| Compound B3 | MCF-7 (Breast Cancer) | 54.1 | [3] | |
| Quinone-based | ABQ-3 | HCT-116 (Colorectal) | 5.22 ± 2.41 | [7] |
| ABQ-3 | MCF-7 (Breast Cancer) | 7.46 ± 2.76 | [7] | |
| Benzofuran | Compound 6 | K562 (Leukemia) | > 30 | [8] |
| Compound 8 | K562 (Leukemia) | > 30 | [8] |
Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazine Carboxamide | 5d | XDR S. Typhi | 6.25 | [9] |
| Indazole | Compound 9 | S. pyogenes PS | 4 | [6] |
| Compound 18 | S. aureus ATCC29213 | Not specified, but 64-fold better than 3-MBA | [6] | |
| Bromophenol | Compound 2 | S. aureus | Not specified, but showed good activity | [10] |
| Compound 2 | MRSA | Not specified, but showed good activity | [10] | |
| 1,4-Naphthoquinone | Compound 1 | S. mutans | 1.56 | [11] |
| Compound 2 | S. mutans | 1.56 | [11] | |
| Compound 2 | A. naeslundii | 3.125 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for common assays.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
Diagrams are essential tools for representing complex biological pathways and experimental procedures.
References
- 1. CAS 304445-49-6: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
Spectroscopic Profile of 1-(4-Bromo-3-fluorophenyl)ethanone: A Comparative Analysis
A comprehensive spectroscopic examination of 1-(4-Bromo-3-fluorophenyl)ethanone is presented, offering a comparative analysis with its structural isomers and related substituted acetophenones. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate compound identification and characterization.
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a substance, revealing key information about its atomic composition and connectivity. This guide focuses on the spectroscopic analysis of this compound, a halogenated aromatic ketone of interest in synthetic chemistry.
Comparative Spectroscopic Data
To provide a clear and objective comparison, the following tables summarize the key spectroscopic data for this compound and its closely related structural isomers. It is important to note that the ¹H NMR data for this compound is based on prediction, while the data for the comparative compounds are derived from experimental sources.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | 7.89-7.84 (m, 2H, Ar-H), 7.71 (dd, J=8.3, 1.9 Hz, 1H, Ar-H), 2.57 (s, 3H, -COCH₃)[1] |
| 1-(4-Bromo-2-fluorophenyl)ethanone | 7.77 (dd, J=8.4, 1.6 Hz, 1H, Ar-H), 7.45-7.39 (m, 2H, Ar-H), 2.64 (s, 3H, -COCH₃) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 8.05-8.02 (m, 2H, Ar-H), 7.18 (t, J=8.6 Hz, 2H, Ar-H), 4.43 (s, 2H, -COCH₂Br)[2] |
| 1-(4-Bromophenyl)ethanone | 7.84 (d, J=8.8 Hz, 2H, Ar-H), 7.60 (d, J=8.8 Hz, 2H, Ar-H), 2.60 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 1-(4-Bromo-2-fluorophenyl)ethanone | 194.5 (d, J=3.8 Hz, C=O), 161.8 (d, J=257.5 Hz, C-F), 133.5 (d, J=3.1 Hz, Ar-C), 128.9 (d, J=9.0 Hz, Ar-C), 125.0 (d, J=4.9 Hz, Ar-C), 121.2 (d, J=13.6 Hz, Ar-C), 116.4 (d, J=23.9 Hz, Ar-C), 29.8 (s, -COCH₃) |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 189.8 (C=O), 166.0 (d, J=254.0 Hz, C-F), 131.7 (d, J=9.6 Hz, Ar-C), 130.3 (d, J=3.0 Hz, Ar-C), 116.1 (d, J=21.6 Hz, Ar-C), 30.5 (-COCH₂Br)[2] |
| 1-(4-Bromophenyl)ethanone | 196.8 (C=O), 137.1 (Ar-C), 131.9 (Ar-C), 129.9 (Ar-C), 128.3 (Ar-C), 26.6 (-COCH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | C-F Stretch | Aromatic C-H Stretch |
| This compound | ~1690 | ~600-500 | ~1250-1000 | ~3100-3000 |
| 1-(4-Bromophenyl)ethanone | 1685 | 688 | - | 3070 |
| 4'-Fluoroacetophenone | 1684 | - | 1230 | 3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 216/218 (approx. 1:1 ratio) | 201/203 ([M-CH₃]⁺), 173/175 ([M-COCH₃]⁺), 157 ([M-Br]⁺) |
| 1-(4-Bromophenyl)ethanone | 198/200 (approx. 1:1 ratio) | 183/185 ([M-CH₃]⁺), 155/157 ([M-COCH₃]⁺), 119 ([M-Br]⁺) |
| 4'-Fluoroacetophenone | 138 | 123 ([M-CH₃]⁺), 95 ([M-COCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound or 10-20 µL of the liquid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of any particulate matter.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like acetophenones, Electron Ionization (EI) is commonly used.
-
Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 40-300).
-
The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Purity Assessment of 1-(4-Bromo-3-fluorophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity assessment of 1-(4-Bromo-3-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] The document outlines common analytical methodologies, presents typical purity data, and compares the subject compound with a potential alternative, offering insights for researchers and drug development professionals.
Overview of this compound
This compound (CAS No. 304445-49-6) is a substituted aromatic ketone. Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final drug product.
Chemical Properties:
| Property | Value |
| Molecular Formula | C8H6BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 263.3 °C at 760 mmHg[3] |
| Purity (Typical) | ≥97% |
Analytical Methodologies for Purity Assessment
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for the analysis of this compound.
Illustrative Experimental Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.
Illustrative Experimental Protocol for GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Purity Comparison and Alternative Compounds
The purity of this compound from different commercial suppliers typically ranges from 96% to over 98%.[2][4] For pharmaceutical applications, a purity of at least 97% is generally required.[1]
An alternative compound that could potentially be used in similar synthetic pathways is 1-(4-Bromo-3-chlorophenyl)ethanone (CAS No. 3114-31-6). The choice between these intermediates would depend on the specific reaction chemistry and the desired properties of the final product.
Table 1: Comparison of this compound and an Alternative
| Feature | This compound | 1-(4-Bromo-3-chlorophenyl)ethanone |
| CAS Number | 304445-49-6 | 3114-31-6 |
| Molecular Formula | C8H6BrFO | C8H6BrClO |
| Molecular Weight | 217.04 g/mol | 233.49 g/mol |
| Typical Purity | >97% | >97% |
| Key Reactive Sites | Bromine, Fluorine, Acetyl group | Bromine, Chlorine, Acetyl group |
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: Workflow for Purity Assessment.
Hypothetical Signaling Pathway Involvement
As a pharmaceutical intermediate, this compound is a precursor to a more complex Active Pharmaceutical Ingredient (API). The resulting API may be designed to interact with a specific biological signaling pathway. The diagram below illustrates a hypothetical pathway where an API derived from this intermediate could act as a kinase inhibitor.
Caption: API Inhibition of a Kinase Pathway.
References
Characterization of 1-(4-Bromo-3-fluorophenyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization and potential biological activities of derivatives synthesized from 1-(4-bromo-3-fluorophenyl)ethanone. This foundational molecule, featuring a bromine and fluorine substituted phenyl ring, serves as a versatile starting material for the synthesis of various derivatives, including chalcones, thiosemicarbazones, and Schiff bases. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial and anticancer properties. This document summarizes key experimental data, outlines detailed methodologies for their synthesis and characterization, and visualizes the synthetic pathways.
Comparison of Synthesized Derivatives
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, this section presents a comparative summary based on closely related analogues. The data is compiled from various studies on similar halogenated acetophenone derivatives.
| Derivative Class | General Structure | Key Spectroscopic Features (Expected) | Potential Biological Activity |
| Chalcones | Aryl-CO-CH=CH-Aryl' | IR: C=O stretch (~1660 cm⁻¹), C=C stretch (~1600 cm⁻¹). ¹H NMR: Doublets for α and β protons of the enone system with a coupling constant of ~15-16 Hz (trans configuration). | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant |
| Thiosemicarbazones | Aryl-C(CH₃)=N-NH-C(=S)NH₂ | IR: C=N stretch, N-H stretch, C=S stretch. ¹H NMR: Signal for the =N-NH- proton at >10 ppm (E isomer). | Anticancer, Antimicrobial, Antiviral |
| Schiff Bases | Aryl-C(CH₃)=N-R | IR: C=N (azomethine) stretch (~1640-1690 cm⁻¹). | Antimicrobial, Anticancer, Antifungal |
Experimental Protocols
Detailed methodologies for the synthesis of these derivatives are crucial for reproducibility and further development. The following are generalized protocols based on standard organic synthesis techniques.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Chalcones are synthesized via a base-catalyzed condensation reaction between an acetophenone and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 10-40%)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath and slowly add the sodium hydroxide solution with constant stirring.
-
Allow the reaction to stir at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the condensation of a ketone with thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., glacial acetic acid)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature to allow the thiosemicarbazone to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation of a ketone with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Ethanol or methanol
-
Catalytic amount of acid (e.g., glacial acetic acid)
Procedure:
-
Dissolve this compound and an equimolar amount of the primary amine in ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux for a period determined by TLC monitoring.
-
Upon completion, cool the reaction mixture. The Schiff base may precipitate directly.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizing Synthesis and Potential Mechanisms
The following diagrams illustrate the general synthetic workflows for preparing the discussed derivatives and a conceptual representation of a potential mechanism of action for anticancer activity.
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromoacetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated bromoacetophenones, crucial intermediates in organic synthesis and drug discovery. The introduction of fluorine-containing substituents onto the phenyl ring significantly alters the electrophilicity of the carbonyl carbon and the adjacent α-carbon, leading to notable differences in reactivity, particularly in nucleophilic substitution reactions. Understanding these differences is paramount for reaction optimization, mechanistic studies, and the rational design of novel chemical entities.
Executive Summary
The reactivity of bromoacetophenones in nucleophilic substitution reactions is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine or trifluoromethyl, enhance the electrophilic character of the α-carbon, thereby increasing the rate of nucleophilic attack. This guide presents a quantitative comparison based on the Hammett linear free-energy relationship, alongside a detailed experimental protocol for the kinetic analysis of these reactions.
Data Presentation: A Quantitative Comparison
The effect of para-substituents on the reaction rate of bromoacetophenones can be quantified using the Hammett equation, log(k/k₀) = σρ, where:
-
k is the rate constant for the substituted compound.
-
k₀ is the rate constant for the unsubstituted (non-fluorinated) compound.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For SN2 reactions at the α-carbon of bromoacetophenones, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the electron-rich transition state. The following tables summarize the Hammett constants for relevant substituents and the calculated relative reaction rates for a representative nucleophilic substitution reaction, assuming a reaction constant (ρ) of +1.0 for illustrative purposes.
Table 1: Hammett Substituent Constants (σp)
| Substituent (para-position) | Formula | Hammett Constant (σp) | Electronic Effect |
| Hydrogen | -H | 0.00 | Neutral (Reference) |
| Fluoro | -F | +0.06[1] | Weakly Electron-Withdrawing |
| Trifluoromethyl | -CF₃ | +0.54[1] | Strongly Electron-Withdrawing |
Table 2: Comparative Reactivity in Nucleophilic Substitution
This table presents the estimated relative rates of reaction for para-substituted 2-bromoacetophenones with a model nucleophile. The data clearly demonstrates the enhanced reactivity of the fluorinated analogues.
| Compound | Substituent | Relative Rate Constant (k/k₀) |
| 2-Bromo-1-phenylethanone | -H | 1.00 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | -F | 1.15 |
| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | -CF₃ | 3.47 |
Mandatory Visualization
The following diagrams illustrate the electronic effects influencing reactivity and a general workflow for a kinetic study.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constants for the reaction of various bromoacetophenones with a nucleophile (e.g., thiophenol) using UV-Vis spectrophotometry.
Materials:
-
2-Bromo-1-phenylethanone
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
-
Thiophenol (Nucleophile)
-
Triethylamine (Base, to form thiophenoxide in situ)
-
Acetonitrile (Solvent, UV-grade)
-
Thermostated UV-Vis Spectrophotometer with cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each bromoacetophenone (e.g., 0.01 M) in acetonitrile.
-
Prepare a stock solution of thiophenol (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place the appropriate volume of the bromoacetophenone stock solution and dilute with acetonitrile to a final volume of 2.5 mL. The final concentration should be in the range where absorbance can be accurately measured (e.g., 1 x 10⁻⁴ M).
-
Initiate the reaction by injecting a small volume of the premixed thiophenol/triethylamine solution into the cuvette and mix rapidly. The nucleophile should be in pseudo-first-order excess (e.g., 1 x 10⁻³ M).
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not (determined beforehand by scanning the UV-Vis spectra of all components).
-
Record the absorbance data at regular time intervals until the reaction is complete (>95% conversion).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k = k_obs / [Nucleophile].
-
Repeat the experiment for each bromoacetophenone derivative to obtain a set of comparable second-order rate constants.
-
This guide provides a foundational understanding of the enhanced reactivity of fluorinated bromoacetophenones. The provided data and protocols serve as a valuable resource for researchers designing synthetic routes and investigating reaction mechanisms involving these important chemical building blocks.
References
A Researcher's Guide to Selecting 1-(4-Bromo-3-fluorophenyl)ethanone Reference Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of chemical reference standards are paramount. 1-(4-Bromo-3-fluorophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. A high-quality, well-characterized reference standard is critical for ensuring the accuracy and reproducibility of experimental results, from early-stage discovery to quality control in manufacturing.
This guide provides a framework for comparing reference standards of this compound (CAS No. 304445-49-6). While direct comparative data from suppliers is often scarce in the public domain, this document outlines the essential quality attributes to consider, presents standardized analytical protocols for verification, and offers a logical workflow for selecting the most suitable standard for your research needs.
Comparison of Supplier Specifications
When procuring a reference standard, it is crucial to look beyond the listed purity percentage. A comprehensive Certificate of Analysis (CoA) should be the primary document for comparison. The following table summarizes publicly available information and highlights key parameters you should request from suppliers.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., CymitQuimica) | Supplier C (e.g., AiFChem) | Importance & What to Look For |
| Purity (by HPLC/GC) | 98% | 96% | 98% | Critical. Look for high purity (>98%). The analytical method used (e.g., HPLC, GC) should be specified. |
| Identity Confirmation | ¹H NMR, Mass Spec (Expected) | Not Publicly Available | Not Publicly Available | Essential. Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the chemical structure. |
| Impurities Profile | Not Publicly Available | Not Publicly Available | Not Publicly Available | High. Request data on the identity and quantity of any significant impurities (>0.1%). |
| Water Content | Not Publicly Available | Not Publicly Available | Not Publicly Available | Important. Typically determined by Karl Fischer titration. High water content can affect the true purity. |
| Residual Solvents | Not Publicly Available | Not Publicly Available | Not Publicly Available | Important. Should be below ICH limits, especially for pharmaceutical applications. Usually analyzed by Headspace GC. |
| Certificate of Analysis | Available upon request | Available upon request | Available upon request | Mandatory. A comprehensive CoA is the most critical document for assessing the quality of a reference standard. |
| Physical Form | Liquid, Semi-Solid, or Solid | Liquid or Solid | Not Specified | Ensures proper handling and storage. The compound can appear as a colorless to pale yellow substance. |
Experimental Protocols for Standard Qualification
Verifying the quality of a reference standard in-house is a crucial step. Below are detailed methodologies for key analytical experiments based on standard practices for aromatic ketones.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method outlines a standard reverse-phase HPLC approach suitable for determining the purity of this compound and identifying any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, of Acetonitrile and Water. A common starting point is a 60:40 (v/v) mixture. The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to make a 10 mL stock solution (concentration of ~1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: Determined by UV scan; typically around 254 nm for aromatic ketones.
-
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Identity and Quantitative Analysis by ¹H NMR Spectroscopy (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for both confirming the identity and determining the purity of a reference standard without the need for a specific standard of the same compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone - must be pure, stable, and have peaks that do not overlap with the analyte)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound standard.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both solids in ~0.7 mL of the deuterated solvent in a vial before transferring to the NMR tube.
-
-
Instrumental Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): A crucial parameter for quantitation. It should be at least 5 times the longest T1 relaxation time of any proton being integrated. A conservative value of 30-60 seconds is often used.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform and carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl singlet around 2.5 ppm) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and internal standard.
Visualization of Workflows
To aid in the decision-making and qualification process, the following diagrams illustrate key workflows.
Caption: A typical workflow for the in-house qualification of a new reference standard lot.
Caption: A decision tree to guide the selection of an appropriate reference standard supplier.
A Comparative Guide to the Isomeric Purity of 1-(4-Bromo-3-fluorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of the isomeric purity of 1-(4-Bromo-3-fluorophenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common isomeric impurities, presents analytical methodologies for their quantification, and offers a comparative look at commercially available products.
Introduction to Isomeric Purity
This compound (CAS: 304445-49-6) is a substituted acetophenone containing bromine and fluorine atoms on the phenyl ring. During its synthesis, several positional isomers can be formed as impurities. The presence of these isomers can significantly impact the reaction yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately quantify the isomeric purity of this critical intermediate.
The most common positional isomer encountered as an impurity is 1-(3-Bromo-4-fluorophenyl)ethanone. Other potential, though less common, isomers include those with different substitution patterns of the bromo and fluoro groups on the phenyl ring.
Comparative Analysis of Isomeric Purity
The isomeric purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. While specific batch-to-batch data is proprietary, the general purity specifications from various suppliers provide a baseline for comparison.
Table 1: Comparison of Commercially Available this compound and a Key Isomeric Impurity
| Compound | CAS Number | Typical Purity (%) | Potential Isomeric Impurities | Analytical Method for Purity |
| This compound | 304445-49-6 | ≥ 98% | 1-(3-Bromo-4-fluorophenyl)ethanone | HPLC, GC-MS, ¹H NMR |
| Alternative: 1-(3-Bromo-4-fluorophenyl)ethanone | 1007-15-4 | ≥ 97% | This compound | HPLC, GC-MS, ¹H NMR |
Note: Purity levels are based on typical specifications from various chemical suppliers and may vary. Researchers should always refer to the certificate of analysis for specific batch information.
Experimental Protocols for Isomeric Purity Determination
Accurate determination of isomeric purity relies on high-resolution analytical techniques capable of distinguishing between structurally similar molecules. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity
This method is suitable for the separation and quantification of this compound from its positional isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of each isomer is determined by the area normalization method. The retention times for this compound and its isomers will differ, allowing for their separation and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment
qNMR is a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the impurities.[1][2][3][4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a calibrated 90° pulse is recommended for accurate quantification).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the acetyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-(4-Bromo-3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the strategic functionalization of aromatic scaffolds is paramount. The compound 1-(4-bromo-3-fluorophenyl)ethanone is a valuable building block, offering multiple sites for modification. Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl bromide position. The choice of catalyst is critical and directly influences reaction efficiency, yield, and substrate scope.
This guide provides a comparative overview of various catalytic systems for four major cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative studies on this specific substrate are limited, this guide consolidates data from analogous systems, primarily 4-bromoacetophenone, to provide valuable insights into catalyst performance.
Catalytic Performance Overview
The efficiency of a given cross-coupling reaction is highly dependent on the palladium source, the nature of the phosphine ligand, the base, and the solvent system. The following tables summarize representative catalytic performance for each reaction type, drawing on data from studies on structurally similar aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Effective for a broad range of boronic acids. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 85-90 | A classic, reliable catalyst system. |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-95 | Particularly effective for heteroaryl boronic acids. |
| Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 75-85 | Heterogeneous catalyst, allowing for easier workup. |
Data extrapolated from studies on 4-bromoacetophenone and other bromobenzene derivatives.
Heck Coupling
The Heck reaction couples an aryl halide with an alkene. The regioselectivity and yield are sensitive to the catalyst, ligand, and reaction conditions. For electron-deficient aryl bromides, catalyst systems that promote efficient oxidative addition are preferred.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 80-90 | Good for coupling with acrylates. |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 18 | 75-85 | Standard conditions for many Heck reactions. |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 140 | 12 | >90 | Highly active palladacycle catalyst. |
| Ligand-free Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 60-70 | Can be effective for activated alkenes. |
Data based on general protocols for Heck reactions of aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a sterically hindered and electron-rich phosphine ligand is critical for achieving high yields, especially with less nucleophilic amines.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | >95 | Highly effective for a wide range of amines. |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 | Good for coupling with primary and secondary amines. |
| PdCl₂(Amphos)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 90-98 | Air-stable precatalyst, good for scale-up. |
| Pd(OAc)₂ / P(tBu)₃ | LiHMDS | THF | 80 | 12 | 80-90 | Effective for sterically hindered amines. |
Data extrapolated from studies on bromobenzene and its derivatives.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Both copper-catalyzed and copper-free conditions have been developed, with the latter being advantageous in avoiding the formation of alkyne homocoupling byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 12 | 90-98 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 16 | 85-95 |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| PdCl₂(PCy₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85-95 |
Data based on general protocols for Sonogashira reactions of aryl bromides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each coupling reaction, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., toluene/H₂O, 5:1, 6 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated under an inert atmosphere at the specified temperature. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2.2 mol%), and base (e.g., NaOtBu, 1.4 mmol). The aryl bromide, this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 3 mL) are then added. The vial is sealed and heated to the specified temperature. After the reaction is complete, it is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere until completion. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. For copper-free conditions, the copper salt is omitted, and a suitable ligand and base combination is used.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz can help visualize the logical flow of catalyst selection and the general experimental workflow.
Caption: Workflow for catalyst selection and optimization.
Safety Operating Guide
Proper Disposal of 1-(4-Bromo-3-fluorophenyl)ethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-(4-Bromo-3-fluorophenyl)ethanone, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
Hazard Profile and Safety Considerations
This compound is classified as a halogenated organic compound. While specific toxicity data may be limited, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3][4] As a standard practice for halogenated organics, it is crucial to prevent its release into the environment.[3]
| Hazard Classification | Recommended Precautions |
| Skin Irritant | Wear appropriate chemical-resistant gloves and a lab coat.[1][2] |
| Eye Irritant | Use safety glasses or goggles.[1][2] |
| Respiratory Irritant | Handle in a well-ventilated area or a chemical fume hood.[2][5] |
| Environmental Hazard | Do not dispose of down the drain or in general waste.[5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedure for halogenated organic waste.
1. Waste Segregation:
It is critical to segregate halogenated organic waste from all other waste streams to ensure proper disposal and to avoid potentially hazardous reactions.
-
Do not mix with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[7][8][9]
-
Collect in a designated and compatible waste container, typically a polyethylene carboy or bottle, often color-coded for halogenated waste (e.g., green label).[8]
2. Waste Collection and Labeling:
Proper labeling is essential for safe handling and disposal by your institution's environmental health and safety (EHS) office.
-
Use a dedicated container for "Halogenated Organic Waste."[6]
-
The container must be in good condition with a secure, tight-fitting lid.[6]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound."[6][9] Avoid using abbreviations or chemical formulas.[6]
-
Maintain a log sheet near the waste container to record the contents and approximate quantities being added.
3. Storage of Waste:
Waste containers must be stored safely pending collection.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[5][6]
-
Ensure the waste container is stored in secondary containment to prevent spills.[7]
4. Arranging for Disposal:
Hazardous waste must be disposed of through your institution's EHS department or a licensed waste management contractor.
-
Once the waste container is nearly full (e.g., three-quarters full), contact your EHS office to arrange for a waste pickup.[7]
-
Provide them with the completed hazardous waste tag and any other required documentation.
5. Spill Management:
In the event of a small spill, follow these procedures:
-
Alert colleagues in the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][10]
-
Seal and label the container as "Spill Debris with this compound."
-
For large spills, evacuate the area and contact your institution's emergency response team.[6]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Bromo-3-fluorophenyl)ethanone
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed procedures for the safe use of 1-(4-Bromo-3-fluorophenyl)ethanone, a halogenated ketone, ensuring the protection of laboratory personnel and the integrity of experimental work. Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a compound that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for splash protection.[3][4] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's compatibility data. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[4][5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required.[4][5] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1][6] If ventilation is inadequate, a NIOSH-approved respirator may be required.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
References
- 1. aksci.com [aksci.com]
- 2. 3'-Bromo-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. hsa.ie [hsa.ie]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
